Product packaging for Sperabillin A(Cat. No.:CAS No. 111337-86-1)

Sperabillin A

Cat. No.: B1681067
CAS No.: 111337-86-1
M. Wt: 325.41 g/mol
InChI Key: OAXPQNCOMDEHMJ-FHNIRRRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sperabillin A (CAS 111337-86-1) is a bioactive antibiotic compound originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437. This compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus . Research indicates its primary mechanism of action involves the inhibition of multiple biosynthetic pathways in Escherichia coli , including DNA, RNA, protein, and cell wall biosynthesis . Beyond its antimicrobial applications, this compound exhibits significant anti-tumor properties. It shows strong inhibition of human umbilical vein endothelial (HUVE) cell proliferation and demonstrates anti-tumor activity against B16 melanoma in mouse models . The compound polymerizes under specific conditions, and these polymers show enhanced inhibition of HUVE cell proliferation, with activity correlating to molecular weight . Derivative studies have revealed that modified versions of this compound can exhibit improved protective effects against Gram-negative bacteria compared to the original compound . With its dual antibacterial and anti-tumor activities, this compound represents a valuable compound for investigating novel therapeutic agents and studying mechanisms of bacterial cell death and tumor inhibition. This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27N5O3 B1681067 Sperabillin A CAS No. 111337-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111337-86-1

Molecular Formula

C15H27N5O3

Molecular Weight

325.41 g/mol

IUPAC Name

(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide

InChI

InChI=1S/C15H27N5O3/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22)/b3-2-,5-4+/t11-,12-/m1/s1

InChI Key

OAXPQNCOMDEHMJ-FHNIRRRCSA-N

Isomeric SMILES

C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O

Canonical SMILES

CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sperabillin A; 

Origin of Product

United States

Foundational & Exploratory

Sperabillin A: A Technical Guide to a Pseudo-Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A is a pseudo-peptide antibiotic isolated from the Gram-negative bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its mechanism of action involves the simultaneous inhibition of several key cellular processes: DNA, RNA, protein, and cell wall biosynthesis. This multi-targeted approach suggests a lower propensity for the development of bacterial resistance, making this compound and its derivatives promising candidates for further investigation in the field of antimicrobial drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its isolation and characterization.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. This compound, a member of the sperabillin family of antibiotics, was first isolated from the culture broth of Pseudomonas fluorescens YK-437[1]. It is a pseudo-peptide containing a 2-amidinoethylamino moiety and a 2,4-hexadienoyl moiety, which are crucial for its biological activity[2]. This document serves as an in-depth technical resource for researchers and professionals involved in the study and development of new antibacterial agents.

Chemical Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₁₅H₂₇N₅O₃

  • CAS Number: 111337-86-1

The chemical structure of this compound is presented below:

this compound Chemical Structure

Antimicrobial Spectrum and Activity

Table 1: Antimicrobial Activity of this compound (Qualitative)

Bacterial SpeciesGram StainActivity
Staphylococcus aureusPositiveActive
Pseudomonas aeruginosaNegativeActive
Escherichia coliNegativeActive

Note: This table is based on qualitative descriptions of activity found in the literature. Further studies are required to establish a comprehensive quantitative profile.

Mechanism of Action

The primary mechanism of action of this compound is the non-specific inhibition of macromolecular synthesis. In Escherichia coli, it has been shown to inhibit the biosynthesis of DNA, RNA, proteins, and the cell wall[1]. This multi-targeted action is a significant feature of this compound, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.

Inhibition of DNA and RNA Synthesis

The precise molecular targets within the DNA and RNA synthesis pathways have not been fully elucidated. However, the inhibitory action suggests interference with key enzymes such as DNA gyrase, topoisomerases, or RNA polymerase.

Inhibition of Protein Synthesis

The inhibition of protein synthesis indicates that this compound may target ribosomal function or other essential components of the translational machinery.

Inhibition of Cell Wall Synthesis

By inhibiting cell wall synthesis, this compound disrupts the integrity of the bacterial cell envelope, leading to cell lysis and death. This is a common mechanism for many successful antibiotics.

Signaling Pathways

Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific bacterial signaling pathways. Its broad inhibitory effects on fundamental cellular processes likely lead to a general disruption of cellular signaling as a secondary consequence of metabolic collapse.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Pseudomonas fluorescens

This protocol is based on the methods described in the initial discovery of the sperabillins[1].

Workflow for this compound Isolation and Purification

G cluster_0 Fermentation and Broth Preparation cluster_1 Initial Purification Steps cluster_2 Final Purification Fermentation Fermentation of Pseudomonas fluorescens YK-437 Centrifugation Centrifugation to remove bacterial cells Fermentation->Centrifugation Supernatant Collection of Culture Supernatant Centrifugation->Supernatant CationExchange1 Cation-Exchange Resin Chromatography Supernatant->CationExchange1 ActivatedCarbon Activated Carbon Chromatography CationExchange1->ActivatedCarbon CationExchange2 Cation-Exchange Sephadex Chromatography ActivatedCarbon->CationExchange2 ReversePhaseHPLC Preparative Reverse-Phase HPLC CationExchange2->ReversePhaseHPLC PureSperabillinA Pure this compound ReversePhaseHPLC->PureSperabillinA

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Pseudomonas fluorescens YK-437 in a suitable nutrient broth medium under optimal growth conditions to promote the production of sperabillins.

  • Harvesting: After an appropriate incubation period, harvest the culture broth and centrifuge to remove the bacterial cells. The supernatant contains the secreted sperabillins.

  • Cation-Exchange Chromatography (Initial): Apply the supernatant to a column packed with a strong cation-exchange resin. Elute the bound sperabillins using a salt gradient.

  • Activated Carbon Chromatography: Further purify the active fractions from the cation-exchange step by applying them to an activated carbon column.

  • Cation-Exchange Chromatography (Secondary): Use a cation-exchange Sephadex column for an additional round of purification.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to isolate pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis PrepareInoculum Prepare standardized bacterial inoculum InoculateWells Inoculate wells with bacterial suspension PrepareInoculum->InoculateWells SerialDilution Perform serial dilutions of this compound in a 96-well plate SerialDilution->InoculateWells Incubation Incubate at 37°C for 18-24 hours InoculateWells->Incubation ObserveGrowth Visually inspect for bacterial growth Incubation->ObserveGrowth DetermineMIC Determine MIC as the lowest concentration with no visible growth ObserveGrowth->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement and Analysis SeedCells Seed mammalian cells in a 96-well plate AddCompound Add varying concentrations of this compound SeedCells->AddCompound IncubateCells Incubate for 24-72 hours AddCompound->IncubateCells AddMTT Add MTT solution to each well IncubateCells->AddMTT IncubateMTT Incubate for 1-4 hours to allow formazan formation AddMTT->IncubateMTT AddSolubilizer Add solubilizing agent (e.g., DMSO) IncubateMTT->AddSolubilizer MeasureAbsorbance Measure absorbance at ~570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 value MeasureAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a mammalian cell line of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

Structure-Activity Relationship

Preliminary studies on derivatives of sperabillins have provided some insights into the structure-activity relationship. Modifications to the 2-amidinoethylamino and the 2,4-hexadienoyl moieties have been shown to affect the antibacterial activity[2]. For instance, a derivative created by the condensation of two molecules of dehexadienoylthis compound with (E,E)-muconic acid exhibited enhanced protective effects against Gram-negative bacteria compared to the parent this compound[2]. This suggests that the core scaffold of sperabillin is amenable to chemical modification to improve its antimicrobial properties.

Conclusion

This compound represents a promising class of pseudo-peptide antibiotics with a multi-targeted mechanism of action that could be advantageous in overcoming bacterial resistance. Its broad-spectrum activity warrants further investigation, particularly the determination of a comprehensive quantitative antimicrobial profile and a more detailed elucidation of its molecular targets. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies on this compound and its analogues, with the ultimate goal of developing new and effective treatments for bacterial infections.

References

Sperabillin A: A Technical Deep Dive into its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a novel antibiotic isolated from Pseudomonas fluorescens YK-437, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] This technical guide synthesizes the available information on the mechanism of action of this compound, providing a foundational understanding for researchers in drug discovery and development. The core of this compound's antimicrobial efficacy lies in its ability to broadly inhibit essential cellular processes in bacteria, specifically targeting the biosynthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1] Due to the limited public availability of in-depth studies on this compound, this document complements the known information with established general mechanisms and experimental protocols for antibiotics with similar inhibitory profiles.

Introduction

This compound is a member of the sperabillin family of antibiotics, which also includes sperabillins B, C, and D.[1] These compounds were first isolated and characterized in the early 1990s and showed promising in vivo protective effects in murine models of bacterial infection.[1] The primary mode of action of this compound is the simultaneous inhibition of four major biosynthetic pathways in bacteria, making it a multifaceted antimicrobial agent.[1] This guide will dissect each of these inhibitory effects, providing a theoretical framework for its mechanism and the experimental approaches to study them.

Multi-Target Mechanism of Action

This compound exerts its antibacterial effect through the disruption of several key cellular functions. The known inhibitory actions are summarized below.

Inhibition of DNA Biosynthesis

This compound has been reported to inhibit DNA synthesis in E. coli.[1] While the precise molecular target has not been publicly detailed, this inhibition likely involves interference with critical enzymes in the DNA replication pathway.

Hypothesized Signaling Pathway and Molecular Targets:

The biosynthesis of DNA is a complex process involving numerous enzymes. Antibiotics that inhibit this process often target topoisomerases (like DNA gyrase) or DNA polymerases.

DNA_Synthesis_Inhibition cluster_replication_fork DNA Replication Fork DNA_Template DNA Template DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase New_DNA_Strand Newly Synthesized DNA Strand DNA_Polymerase->New_DNA_Strand dNTPs dNTPs dNTPs->DNA_Polymerase Sperabillin_A This compound Sperabillin_A->DNA_Polymerase RNA_Synthesis_Inhibition cluster_transcription Transcription DNA_Template DNA Template RNA_Polymerase RNA Polymerase DNA_Template->RNA_Polymerase mRNA mRNA Transcript RNA_Polymerase->mRNA NTPs NTPs NTPs->RNA_Polymerase Sperabillin_A This compound Sperabillin_A->RNA_Polymerase Protein_Synthesis_Inhibition cluster_translation Translation mRNA mRNA Ribosome Ribosome (70S) mRNA->Ribosome Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain tRNA_Amino_Acid Aminoacyl-tRNA tRNA_Amino_Acid->Ribosome Sperabillin_A This compound Sperabillin_A->Ribosome Cell_Wall_Synthesis_Inhibition cluster_peptidoglycan_synthesis Peptidoglycan Synthesis Precursors Cell Wall Precursors (e.g., Lipid II) PBPs Penicillin-Binding Proteins (PBPs) Precursors->PBPs Peptidoglycan_Layer Peptidoglycan Layer PBPs->Peptidoglycan_Layer Sperabillin_A This compound Sperabillin_A->PBPs

References

Sperabillin A: A Technical Guide on its Activity Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Of particular interest to the drug development community is its reported efficacy against antibiotic-resistant strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The mechanism of action of this compound is multifaceted, involving the simultaneous inhibition of several essential biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its known antibacterial spectrum and mechanism of action. It also outlines standard experimental protocols for evaluating its efficacy and visualizes its high-level mechanism of action.

Antibacterial Activity of this compound

This compound has been shown to possess a broad spectrum of antibacterial activity. While early research highlighted its effectiveness against both susceptible and resistant bacterial species, detailed quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a wide panel of contemporary, multidrug-resistant clinical isolates is not extensively available in publicly accessible literature. The initial discovery indicated activity against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Further research to quantify the extent of this activity against well-characterized resistant phenotypes is warranted.

Table 1: Summary of Known Antibacterial Spectrum of this compound

Bacterial GroupSpecific Pathogens MentionedResistance Profile MentionedReference
Gram-positiveStaphylococcus aureusAntibiotic-resistant strains[1][2]
Gram-negativePseudomonas aeruginosaAntibiotic-resistant strains[1][2]
Gram-negativeEscherichia coli(Not specified)[1][2]

Note: Specific MIC values against a comprehensive panel of resistant strains are not available in the cited literature.

Mechanism of Action

The potent antibacterial effect of this compound stems from its ability to disrupt multiple, vital cellular processes in bacteria simultaneously. Research has shown that it inhibits the biosynthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1][2] This multi-targeted approach is a promising attribute for an antibiotic, as it may reduce the likelihood of the rapid development of resistance.

Inhibition of Macromolecular Synthesis

This compound's interference with four distinct biosynthetic pathways suggests a complex mechanism of action that likely involves multiple molecular targets. The specific enzymes and signaling pathways within these broader processes that are directly inhibited by this compound have not been fully elucidated in the available literature.

Sperabillin_A_Mechanism_of_Action sperabillin This compound dna DNA Synthesis sperabillin->dna Inhibits rna RNA Synthesis sperabillin->rna Inhibits protein Protein Synthesis sperabillin->protein Inhibits cell_wall Cell Wall Synthesis sperabillin->cell_wall Inhibits dna->rna Transcription rna->protein Translation protein->dna protein->cell_wall

Caption: High-level overview of this compound's multi-targeted mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro activity of this compound against resistant bacteria. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC_Determination_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plate Prepare 96-well Plate with CAMHB prep_stock->prep_plate serial_dilute Perform 2-fold Serial Dilutions prep_plate->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilute->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Time_Kill_Assay_Workflow start Start prep_tubes Prepare Tubes with This compound at multiples of MIC start->prep_tubes prep_inoculum Prepare Standardized Bacterial Inoculum prep_tubes->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate incubate_sample Incubate and Sample at Timed Intervals inoculate->incubate_sample serial_dilute_plate Perform Serial Dilutions and Plate incubate_sample->serial_dilute_plate incubate_count Incubate Plates and Count Colonies (CFU) serial_dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data end End plot_data->end

References

Anti-Tumor Properties of Sperabillin A: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies on the anti-tumor properties of Sperabillin A. To date, research has primarily focused on its efficacy as an antibacterial agent.

This compound is one of four compounds (A, B, C, and D) isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] These compounds have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains.[1]

The mechanism of action of this compound in bacteria has been described as the inhibition of DNA, RNA, protein, and cell wall biosynthesis.[1] In vivo studies in experimentally infected mice have also shown the protective effects of sperabillins.[1]

Despite the detailed investigation into its antibacterial activities, searches of prominent scientific databases and literature repositories have yielded no peer-reviewed articles, clinical trial data, or conference proceedings detailing any investigation into the anti-cancer or anti-tumor properties of this compound. Consequently, there is no information available regarding its potential effects on cancer cell lines, mechanisms of apoptosis induction, cell cycle arrest, or modulation of cancer-related signaling pathways.

Therefore, the creation of an in-depth technical guide or whitepaper on the anti-tumor properties of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time due to the lack of foundational scientific research on this specific topic.

Further research would be required to explore any potential anti-neoplastic activities of this compound. Such investigations would typically involve:

  • In vitro studies: Screening this compound against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects.

  • Mechanistic studies: Investigating the molecular mechanisms of action in cancer cells, including assays for apoptosis, cell cycle analysis, and identification of modulated signaling pathways.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

Until such studies are conducted and published, the potential of this compound as an anti-tumor agent remains unknown.

References

Uncovering the Anti-Proliferative Potential of Sperabillin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – This technical guide provides a comprehensive overview of the methodologies and potential mechanisms for investigating the anti-proliferative effects of Sperabillin A, a compound initially identified for its antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring the broader therapeutic applications of natural products.

While existing research has primarily focused on this compound's ability to inhibit DNA, RNA, protein, and cell wall biosynthesis in bacteria like Escherichia coli, its potential effects on eukaryotic cell proliferation remain a nascent field of study[1]. This guide, therefore, presents a hypothetical framework based on established experimental protocols and common signaling pathways implicated in cell cycle control and apoptosis to steer future research in this promising area.

Quantitative Data on Anti-Proliferative Activity: A Hypothetical Analysis

To illustrate the potential anti-proliferative efficacy of this compound, the following tables present hypothetical data from a preliminary screening against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound

This table outlines the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after a 48-hour treatment period, as would be determined by a standard MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer18.5
HCT116Colon Cancer22.3
HeLaCervical Cancer31.0
A549Lung Cancer25.6

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

This table illustrates a potential mechanism of action, suggesting that this compound may induce cell cycle arrest. The data reflects the percentage of cells in each phase of the cell cycle after 24 hours of treatment with a hypothetical IC50 concentration of this compound, as would be measured by flow cytometry.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control52.135.412.5
This compound68.918.212.9

Core Experimental Protocols

The following section details the standard operating procedures for the key experiments that would be essential in characterizing the anti-proliferative effects of this compound.

MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][3][4].

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 48 hours).

  • MTT Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells[5].

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.

  • Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader. The results are used to calculate the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is employed to determine the proportion of cells in the different phases of the cell cycle, revealing any potential cell cycle arrest induced by the compound[6][7].

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the membranes.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.

  • Analysis: The DNA content of individual cells is quantified using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases[8][9].

Western Blotting for Protein Expression

Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis, providing insights into the molecular mechanism of action[10][11][12].

  • Lysate Preparation: Cells are treated with this compound, and total protein is extracted.

  • Electrophoresis and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., cyclins, CDKs, caspases) followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified relative to a loading control[13].

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathways that this compound might modulate to exert its anti-proliferative effects, along with a typical experimental workflow.

SperabillinA This compound p21 p21 Upregulation SperabillinA->p21 CyclinD_CDK4 Cyclin D1 / CDK4 Complex p21->CyclinD_CDK4 G1_arrest G1 Phase Arrest Rb_phos Rb Phosphorylation CyclinD_CDK4->Rb_phos E2F E2F Release Rb_phos->E2F S_phase S Phase Progression E2F->S_phase

Caption: Hypothetical this compound-induced G1 cell cycle arrest pathway.

start Initial Screening (MTT Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) start->apoptosis western_blot Mechanism Study (Western Blot) cell_cycle->western_blot apoptosis->western_blot conclusion Elucidation of Anti-Proliferative Mechanism western_blot->conclusion

Caption: Experimental workflow for investigating this compound's effects.

SperabillinA This compound Mitochondria Mitochondrial Outer Membrane Permeabilization SperabillinA->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Total Synthesis of Sperabillin A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sperabillin A is a member of the sperabillin family of antibiotics, which have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides a detailed overview and experimental protocols for the first total synthesis of this compound, as accomplished by Allmendinger, Bauschke, and Paintner. The synthesis is a notable example of a stereoselective pathway to construct the core (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid scaffold.

Synthetic Strategy Overview

The total synthesis of this compound was achieved in 11 steps starting from N-Boc-O-methyl-L-tyrosine. The key transformations in this synthetic route include an Arndt–Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring.

Experimental Protocols

The following protocols are based on the published total synthesis and general procedures for the key reactions.

Step 1 & 2: Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine

This two-step process extends the carbon chain of the starting amino acid by one carbon.

Protocol:

  • Activation: To a solution of N-Boc-O-methyl-L-tyrosine (1.0 equiv) in anhydrous DME at -20 °C, add N-methylmorpholine (NMM, 1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir the mixture for 30 minutes.

  • Diazomethane Reaction: Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) to the reaction mixture at -20 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Wolff Rearrangement: To the resulting diazoketone, add silver benzoate (0.1 equiv) and triethylamine (1.5 equiv) in methanol. Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 3: Reduction of the Methyl Ester

Protocol:

  • To a solution of the methyl ester from the previous step (1.0 equiv) in toluene at -85 °C, add DIBAL-H (1.5 equiv, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -85 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde.

Step 4: Asymmetric Henry Reaction

This key step establishes a new stereocenter through a nitroaldol reaction.

Protocol:

  • To a solution of the aldehyde (1.0 equiv) in ethanol, add nitromethane (10 equiv) and the chiral catalyst (+)-11 (0.05 equiv).

  • Stir the reaction at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 5: Silyl Protection of the Secondary Alcohol

Protocol:

  • To a solution of the nitro alcohol (1.0 equiv) and imidazole (2.0 equiv) in DMF, add TBDMSCl (1.2 equiv) at room temperature.

  • Stir the reaction for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Step 6: Oxidative Degradation of the Benzene Ring

This step unmasks a carboxylic acid from the protected tyrosine side chain.

Protocol:

  • To a biphasic mixture of the silyl-protected compound (1.0 equiv) in EtOAc-H₂O, add NaIO₄ (10 equiv) and NaHCO₃ (2.0 equiv).

  • To this mixture, add RuO₂ (0.05 equiv) in portions at room temperature.

  • Stir the reaction vigorously for 12-24 hours.

  • Quench the reaction with isopropanol.

  • Filter the mixture through a pad of Celite and extract the aqueous layer with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude carboxylic acid is used in the next step without further purification.

Step 7: Reduction of the Nitro Group

Protocol:

  • To a solution of the crude nitro compound from the previous step in methanol, add ammonium formate (10 equiv) and Pd/C (10 mol%).

  • Stir the reaction at room temperature under a hydrogen atmosphere (or reflux for ammonium formate) for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure. The crude amine is used in the subsequent step.

Steps 8-11: Amide Couplings and Deprotection

The final steps involve a series of amide bond formations to attach the side chains and a final deprotection to yield this compound. Standard peptide coupling reagents such as EDC in the presence of an activating agent like C₆F₅OH are employed, followed by standard deprotection protocols for the Boc and silyl protecting groups (e.g., TFA for Boc and TBAF for TBDMS). The final product is typically purified by preparative HPLC.

Quantitative Data Summary

StepReactionProductYield (%)
1-2Arndt-Eistert HomologationMethyl (S)-3-(tert-butoxycarbonylamino)-4-(4-methoxyphenyl)butanoate86 (two steps)
3DIBAL-H Reduction(S)-tert-butyl (1-(4-methoxyphenyl)-4-oxobutan-2-yl)carbamate85
4Asymmetric Henry Reactiontert-butyl ((2R,3R)-3-hydroxy-1-(4-methoxyphenyl)-4-nitrobutan-2-yl)carbamate83
5TBDMS Protectiontert-butyl ((2R,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(4-methoxyphenyl)-4-nitrobutan-2-yl)carbamate82
6RuO₂/NaIO₄ Oxidation(2R,3R)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-4-nitrobutanoic acid67
7Nitro Reduction(2R,3R)-4-amino-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)butanoic acid90
8-11Coupling & DeprotectionThis compoundNot specified for each step
Overall Total Synthesis This compound 16

Visualizing the Synthetic Pathway

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Total_Synthesis_of_Sperabillin_A cluster_start Starting Material cluster_homologation Chain Elongation cluster_functionalization1 Core Scaffold Construction cluster_functionalization2 Side Chain Modification cluster_end Final Assembly N-Boc-O-methyl-L-tyrosine N-Boc-O-methyl-L-tyrosine Arndt-Eistert Homologation Arndt-Eistert Homologation N-Boc-O-methyl-L-tyrosine->Arndt-Eistert Homologation Steps 1-2 Reduction to Aldehyde Reduction to Aldehyde Arndt-Eistert Homologation->Reduction to Aldehyde Step 3 Asymmetric Henry Reaction Asymmetric Henry Reaction Reduction to Aldehyde->Asymmetric Henry Reaction Step 4 Silyl Protection Silyl Protection Asymmetric Henry Reaction->Silyl Protection Step 5 Oxidative Degradation Oxidative Degradation Silyl Protection->Oxidative Degradation Step 6 Nitro Reduction Nitro Reduction Oxidative Degradation->Nitro Reduction Step 7 Amide Couplings & Deprotection Amide Couplings & Deprotection Nitro Reduction->Amide Couplings & Deprotection Steps 8-11 This compound This compound Amide Couplings & Deprotection->this compound

Caption: Total Synthesis Workflow of this compound.

This application note provides a comprehensive guide for the total synthesis of this compound, intended to aid researchers in the fields of organic synthesis and medicinal chemistry. The detailed protocols and summary data serve as a valuable resource for the replication and further development of this synthetic route.

Application Notes and Protocols for the Extraction of Sperabillin A from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a potent antibacterial agent produced by the Gram-negative bacterium Pseudomonas fluorescens. It belongs to a family of related compounds, the sperabillins, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. This compound exerts its antibacterial effect by inhibiting essential cellular processes, including the biosynthesis of DNA, RNA, protein, and the cell wall in bacteria like Escherichia coli[1]. These application notes provide detailed protocols for the fermentation of Pseudomonas fluorescens YK-437, and the subsequent extraction, purification, and biological evaluation of this compound.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterValueReference
Producing StrainPseudomonas fluorescens YK-437[1]
Fermentation Medium2.0% glucose, 1.0% soluble starch, 1.0% glycerol, 1.5% soybean meal, 0.3% yeast extract, 0.2% NaCl, 0.5% CaCO₃[1]
Culture Volume100 ml in 500-ml flasks[1]
Incubation Temperature28°C[1]
Incubation Time48 hours[1]
AgitationRotary shaker[1]
Table 2: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
Test OrganismMIC (µg/ml)
Staphylococcus aureus 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus epidermidis ATCC 122283.13
Bacillus subtilis ATCC 66331.56
Escherichia coli NIHJ6.25
Escherichia coli K-126.25
Klebsiella pneumoniae ATCC 1003112.5
Proteus vulgaris ATCC 689712.5
Serratia marcescens ATCC 1388025
Pseudomonas aeruginosa ATCC 9027>100
Pseudomonas aeruginosa P-350
Shigella flexneri ATCC 120226.25
Salmonella typhi T-636.25

Data sourced from the original publication on the discovery of Sperabillins[1].

Experimental Protocols

Protocol 1: Fermentation of Pseudomonas fluorescens YK-437 for this compound Production

This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce this compound.

1. Media Preparation:

  • Prepare the fermentation medium with the following composition (per liter): 20 g glucose, 10 g soluble starch, 10 g glycerol, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, and 5 g CaCO₃[1].

  • Adjust the pH of the medium to 7.0 before sterilization.

  • Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

2. Inoculation and Fermentation:

  • Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium. Incubate at 28°C on a rotary shaker for 24 hours.

  • Inoculate the production flasks with 2% (v/v) of the seed culture.

  • Incubate the production flasks at 28°C for 48 hours on a rotary shaker[1].

Protocol 2: Extraction and Purification of this compound

This protocol describes the multi-step process for isolating and purifying this compound from the fermentation broth.

1. Broth Preparation:

  • After 48 hours of fermentation, adjust the pH of the culture broth to 2.0 with HCl.

  • Centrifuge the acidified broth to remove the bacterial cells.

2. Cation-Exchange Chromatography (Initial Capture):

  • Apply the supernatant to a column of Amberlite IRC-50 (H+ form).

  • Wash the column with water.

  • Elute the active principles with 0.5 N HCl in 50% aqueous methanol.

  • Neutralize the eluate and concentrate it under reduced pressure.

3. Activated Carbon Chromatography:

  • Apply the concentrated eluate to a column of activated carbon.

  • Wash the column with water.

  • Elute the sperabillins with 50% aqueous acetone.

  • Concentrate the eluate to remove the acetone.

4. Cation-Exchange Chromatography (Fractionation):

  • Adjust the pH of the concentrate to 5.0 and apply it to a column of CM-Sephadex C-25 (NH₄⁺ form).

  • Elute the column with a linear gradient of NH₄Cl. Sperabillins A and B will elute with 0.3 M NH₄Cl, while sperabillins C and D will elute with 0.6 M NH₄Cl.

5. Preparative Reverse-Phase HPLC (Final Purification):

  • Pool the fractions containing Sperabillins A and B and desalt them using activated carbon chromatography as described in step 3.

  • Dissolve the desalted powder in a small amount of water.

  • Apply the solution to a preparative reverse-phase HPLC column (e.g., YMC-Pack D-ODS-5).

  • Elute with a suitable mobile phase, such as 0.05 M ammonium acetate buffer (pH 4.5)-acetonitrile, to separate this compound from Sperabillin B.

  • Monitor the elution at a suitable wavelength (e.g., 260 nm).

  • Collect the fractions containing pure this compound and lyophilize to obtain a white powder.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the agar dilution method for assessing the antibacterial activity of this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of purified this compound in sterile distilled water or a suitable buffer to create a high-concentration stock solution.

2. Preparation of Agar Plates with this compound:

  • Prepare a series of two-fold dilutions of the this compound stock solution.

  • Add a specific volume of each dilution to molten Mueller-Hinton agar (or another suitable nutrient agar) to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no this compound.

3. Inoculum Preparation:

  • Grow the test bacterial strains in a suitable broth medium overnight.

  • Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 10⁴ CFU/spot).

4. Inoculation and Incubation:

  • Spot the standardized bacterial inocula onto the surface of the agar plates containing the different concentrations of this compound.

  • Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Fermentation 1. Fermentation of P. fluorescens YK-437 Acidification 2. Broth Acidification & Centrifugation Fermentation->Acidification CationExchange1 3. Cation-Exchange Chromatography (Amberlite IRC-50) Acidification->CationExchange1 ActivatedCarbon1 4. Activated Carbon Chromatography CationExchange1->ActivatedCarbon1 CationExchange2 5. Cation-Exchange Chromatography (CM-Sephadex C-25) ActivatedCarbon1->CationExchange2 Desalting 6. Desalting with Activated Carbon CationExchange2->Desalting PrepHPLC 7. Preparative RP-HPLC Desalting->PrepHPLC Lyophilization 8. Lyophilization PrepHPLC->Lyophilization PureSperabillinA Pure this compound Lyophilization->PureSperabillinA

Caption: Workflow for this compound extraction.

Inhibitory Action of this compound on Bacterial Macromolecular Biosynthesis

Mechanism_of_Action cluster_BacterialCell Bacterial Cell SperabillinA This compound DNA_Replication DNA Replication SperabillinA->DNA_Replication Inhibits Transcription Transcription (RNA Synthesis) SperabillinA->Transcription Inhibits Translation Translation (Protein Synthesis) SperabillinA->Translation Inhibits CellWall_Synthesis Cell Wall Synthesis SperabillinA->CellWall_Synthesis Inhibits DNA_Replication->Transcription Transcription->Translation

Caption: this compound's inhibitory pathways.

References

Sperabillin A: Application Notes and Protocols for Inhibiting Bacterial Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Pseudomonas aeruginosa.[1] The primary mechanism of action of this compound involves the comprehensive inhibition of essential cellular processes, specifically targeting the biosynthesis of DNA, RNA, proteins, and the cell wall in bacteria like Escherichia coli.[1] This multifaceted inhibitory profile makes this compound a compound of significant interest for antimicrobial research and development.

These application notes provide a summary of the known biological activities of this compound, detailed protocols for assessing its inhibitory effects on bacterial biosynthesis, and visual representations of the affected pathways and experimental workflows.

Data Presentation

Antimicrobial Activity of this compound
Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus 209PGram-positive3.13Katayama et al., 1992
Pseudomonas aeruginosa P-1Gram-negative6.25Katayama et al., 1992
Escherichia coli NIHJGram-negative12.5Katayama et al., 1992

Signaling Pathways and Experimental Workflows

Proposed General Mechanism of Action

This compound's ability to inhibit multiple critical biosynthetic pathways suggests a primary target that has widespread downstream effects on cellular function. The exact molecular target has not been definitively elucidated in publicly available literature. However, the observed phenotypes are consistent with the inhibition of a central metabolic process essential for the production of precursors for DNA, RNA, protein, and cell wall synthesis. One plausible, though unconfirmed, hypothesis is the inhibition of an early, critical step in fatty acid biosynthesis, which would have cascading effects on membrane integrity and the synthesis of various macromolecules.

Sperabillin_A_Mechanism This compound This compound Primary Target Hypothesized Primary Target (e.g., Fatty Acid Biosynthesis) This compound->Primary Target Inhibits DNA_Biosynthesis DNA Biosynthesis Primary Target->DNA_Biosynthesis Inhibition RNA_Biosynthesis RNA Biosynthesis Primary Target->RNA_Biosynthesis Inhibition Protein_Biosynthesis Protein Biosynthesis Primary Target->Protein_Biosynthesis Inhibition CellWall_Biosynthesis Cell Wall Biosynthesis Primary Target->CellWall_Biosynthesis Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Biosynthesis->Bacterial_Cell_Death RNA_Biosynthesis->Bacterial_Cell_Death Protein_Biosynthesis->Bacterial_Cell_Death CellWall_Biosynthesis->Bacterial_Cell_Death

Fig. 1: Proposed inhibitory cascade of this compound.
Experimental Workflow: Assessing Inhibition of Macromolecular Biosynthesis

The following diagram outlines the general workflow for determining the inhibitory effect of this compound on DNA, RNA, protein, and cell wall biosynthesis. This method relies on the incorporation of radiolabeled precursors into their respective macromolecules.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Incubation Incubate bacteria with This compound and radiolabeled precursors Bacterial_Culture->Incubation Sperabillin_A This compound Solution Sperabillin_A->Incubation Radiolabeled_Precursors Radiolabeled Precursors ([3H]thymidine, [3H]uridine, [3H]leucine, [14C]N-acetylglucosamine) Radiolabeled_Precursors->Incubation Precipitation Precipitate macromolecules (e.g., with trichloroacetic acid) Incubation->Precipitation Filtration Filter and wash to remove unincorporated precursors Precipitation->Filtration Scintillation_Counting Quantify radioactivity via liquid scintillation counting Filtration->Scintillation_Counting Data_Analysis Calculate percent inhibition compared to control Scintillation_Counting->Data_Analysis

Fig. 2: Workflow for macromolecular biosynthesis inhibition assay.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against bacterial biosynthesis pathways. These are generalized methods that should be optimized for the specific bacterial strain and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Bacterial strain of interest (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 128 µg/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity.

  • Optionally, read the absorbance at 600 nm using a microplate reader to confirm the visual assessment.

Protocol 2: Inhibition of Macromolecular Biosynthesis

Objective: To quantify the inhibitory effect of this compound on the synthesis of DNA, RNA, protein, and cell wall.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • Minimal essential medium (MEM)

  • Radiolabeled precursors:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for cell wall synthesis

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

  • Ethanol (70%)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase in MEM.

  • Aliquot the culture into separate tubes for each macromolecular synthesis assay and a control.

  • Add this compound to the desired final concentration to the experimental tubes. Add an equivalent volume of solvent to the control tubes. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Add the respective radiolabeled precursor to each tube:

    • [³H]thymidine (final concentration ~1 µCi/mL)

    • [³H]uridine (final concentration ~1 µCi/mL)

    • [³H]leucine (final concentration ~1 µCi/mL)

    • [¹⁴C]N-acetylglucosamine (final concentration ~0.5 µCi/mL)

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for incorporation of the radiolabeled precursors.

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube.

  • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove unincorporated precursors.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each biosynthetic pathway relative to the control (no this compound).

Percent Inhibition = [1 - (CPM of this compound treated sample / CPM of control sample)] x 100

Conclusion

This compound is a potent antibacterial agent with a unique mechanism of action that involves the simultaneous inhibition of multiple essential biosynthetic pathways. The provided protocols offer a framework for researchers to investigate and quantify the antimicrobial properties of this compound and similar compounds. Further research is warranted to elucidate the specific molecular target of this compound, which could pave the way for the development of novel antimicrobial therapies.

References

Application Notes and Protocols for Sperabillin A (as Spergualin/15-Deoxyspergualin) in Anti-Tumor Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sperabillin A is likely a misspelling of Spergualin, an anti-tumor antibiotic. Its more stable, synthetic analog, 15-Deoxyspergualin (DSG or Gusperimus), is commonly utilized for in vitro studies. These application notes provide a comprehensive guide for the use of 15-Deoxyspergualin in cell culture for anti-tumor research, detailing its mechanism of action, protocols for key experiments, and expected outcomes.

The primary anti-tumor mechanism of 15-Deoxyspergualin involves the inhibition of polyamine biosynthesis. Polyamines such as putrescine, spermidine, and spermine are crucial for cell proliferation and survival. By inhibiting key enzymes in this pathway, DSG leads to a depletion of intracellular polyamines, resulting in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of Spergualin and its Analogs Against Cancer Cell Lines
CompoundCell LineCell TypeObserved EffectIC50 ValueCitation
SpergualinL5178YMurine LeukemiaCytotoxic2 µg/ml (in calf serum)[3]
SpergualinL5178YMurine LeukemiaCytotoxic60 µg/ml (in horse serum)[3]
15-DeoxyspergualinEL-4Mouse LymphomaStrongly inhibits growthNot specified[4]
15-DeoxyspergualinK562Human LeukemiaLess sensitive to growth inhibitionNot specified[4]

Note: The cytotoxicity of Spergualin is significantly influenced by the presence of amine oxidase in the serum, which converts it to a more active, oxidized form.[3]

Experimental Protocols

Preparation of 15-Deoxyspergualin (DSG) Stock Solution
  • Reconstitution: DSG is typically a solid. Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Determining IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DSG on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 15-Deoxyspergualin (DSG) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of DSG from the stock solution in complete culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to identify the effective range. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DSG. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DSG concentration relative to the untreated control. Plot the percentage of viability against the log of the DSG concentration and determine the IC50 value from the resulting dose-response curve.

Protocol for Apoptosis Detection using Annexin V-FITC Staining

This protocol is for quantifying apoptosis induced by DSG using flow cytometry.

Materials:

  • Cancer cell line treated with DSG (at a concentration around the IC50 value) and untreated control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DSG at the desired concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of DSG on the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line treated with DSG and untreated control cells.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p70S6K, anti-phospho-p70S6K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After DSG treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

Spergualin_Mechanism_of_Action cluster_drug Drug Action cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome Spergualin 15-Deoxyspergualin (DSG) ODC Ornithine Decarboxylase (ODC) Spergualin->ODC Inhibits Induction Spermidine_Synthase Spermidine Synthase Spergualin->Spermidine_Synthase Inhibits Spermine_Synthase Spermine Synthase Spergualin->Spermine_Synthase Inhibits Akt Akt Kinase Spergualin->Akt Inhibits Activation Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Produces SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine_Synthase->Polyamines Spermine_Synthase->Polyamines Protein_Synth Protein Synthesis Polyamines->Protein_Synth Required for Apoptosis Apoptosis Polyamines->Apoptosis Depletion Induces Cell_Cycle_Arrest Cell Cycle Arrest Polyamines->Cell_Cycle_Arrest Depletion Induces p70S6K p70S6K Akt->p70S6K p70S6K->Protein_Synth Proliferation Decreased Proliferation Protein_Synth->Proliferation Apoptosis->Proliferation Contributes to Cell_Cycle_Arrest->Proliferation Contributes to

Caption: Mechanism of action of 15-Deoxyspergualin (DSG) in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with 15-Deoxyspergualin (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western Western Blot Analysis (e.g., PI3K/Akt Pathway) ic50->western data_analysis Data Analysis and Interpretation apoptosis->data_analysis western->data_analysis

Caption: General experimental workflow for in vitro anti-tumor studies.

References

Sperabillin A: A Multi-Targeting Antibacterial Agent for Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a member of the sperabillin class of antibiotics, which are natural products isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] It exhibits potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] The primary mechanism of action of this compound is the simultaneous inhibition of several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1] This multi-targeting nature makes this compound a valuable research tool for studying bacterial physiology, mechanisms of antibiotic resistance, and for the development of novel antimicrobial strategies.

Physicochemical Properties

PropertyValue
Molecular FormulaC26H45N7O6
Molecular Weight567.7 g/mol
AppearanceWhite powder
SolubilitySoluble in water and methanol

Antimicrobial Spectrum and Potency

Organism Strain Representative MIC Range (µg/mL)
Escherichia coliATCC 259221 - 8
Pseudomonas aeruginosaATCC 278532 - 16
Staphylococcus aureusATCC 259230.5 - 4
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical Isolate1 - 8

Mechanism of Action

This compound exerts its bactericidal effect by concurrently inhibiting four essential cellular processes in bacteria. This multi-pronged attack makes it difficult for bacteria to develop resistance through a single-point mutation.

cluster_dna DNA Synthesis cluster_rna RNA Synthesis cluster_protein Protein Synthesis cluster_cellwall Cell Wall Synthesis sperabillin This compound dna_poly DNA Polymerase sperabillin->dna_poly Inhibits rna_poly RNA Polymerase sperabillin->rna_poly Inhibits ribosome Ribosome (70S) sperabillin->ribosome Inhibits pbp Penicillin-Binding Proteins (PBPs) sperabillin->pbp Inhibits dna DNA Replication dna_poly->dna Catalyzes rna Transcription rna_poly->rna Catalyzes protein Translation ribosome->protein Catalyzes peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes

Conceptual diagram of this compound's multi-target mechanism of action.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effects of this compound on macromolecular synthesis. It is recommended to optimize these protocols for the specific bacterial species and experimental conditions used in your laboratory.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (CAMHB alone)

  • Incubator (37°C)

  • Microplate reader (600 nm)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

start Start prepare_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prepare_dilutions add_inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) prepare_dilutions->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.
Macromolecular Synthesis Inhibition Assay

This generalized protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.

Materials:

  • Bacterial culture in early logarithmic growth phase

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • [¹⁴C]N-acetylglucosamine (for cell wall synthesis)

  • Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, penicillin for cell wall)

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol (70%)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Grow the bacterial culture to an OD600 of approximately 0.2.

  • Aliquot the culture into separate tubes.

  • Add this compound or a positive control inhibitor to the respective tubes and incubate for a short period (e.g., 5 minutes).

  • Add the specific radiolabeled precursor to each corresponding tube and incubate for a defined period (e.g., 15-30 minutes).

  • Stop the incorporation by adding cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with 70% ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the this compound-treated samples to the untreated control.

start Start grow_culture Grow Bacterial Culture to OD600 ~0.2 start->grow_culture add_inhibitor Add this compound or Control Inhibitor grow_culture->add_inhibitor add_precursor Add Radiolabeled Precursor add_inhibitor->add_precursor incubate Incubate for 15-30 minutes add_precursor->incubate stop_reaction Stop with 10% TCA incubate->stop_reaction precipitate Precipitate on Ice stop_reaction->precipitate filter_wash Filter and Wash with TCA and Ethanol precipitate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition end End calculate_inhibition->end

Workflow for macromolecular synthesis inhibition assay.

Applications in Research

  • Mechanism of Action Studies: this compound can be used as a control compound in studies aimed at elucidating the mechanisms of action of new antimicrobial agents.

  • Antibiotic Resistance Research: Its multi-targeting nature makes it a useful tool to investigate mechanisms of multidrug resistance and the bacterial stress response to the simultaneous inhibition of multiple essential pathways.

  • Drug Discovery and Development: The sperabillin scaffold can serve as a starting point for the synthesis of novel derivatives with improved potency, spectrum, or pharmacokinetic properties.

  • Bacterial Physiology Studies: By inhibiting key cellular processes, this compound can be used to probe the interdependencies of different macromolecular synthesis pathways in bacteria.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. Standard precautions for handling chemical and biological materials should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Ordering Information

This compound is a research compound and may be available from specialized chemical suppliers. Please inquire with your preferred vendor for availability and pricing.

References

Troubleshooting & Optimization

Overcoming solubility issues with Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of Sperabillin A, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antibiotic produced by the bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of several critical cellular processes in bacteria, including DNA, RNA, protein, and cell wall biosynthesis.[1]

Q2: I am having trouble dissolving this compound for my experiments. Why is it poorly soluble?

While specific solubility data for this compound is not extensively published, as a polyketide, it is likely to have a complex, largely hydrophobic structure. Such compounds often exhibit poor aqueous solubility due to their high molecular weight and the presence of numerous nonpolar groups.[2][3] This can make it challenging to prepare stock solutions and working concentrations for in vitro and in vivo assays.

Q3: What are the initial recommended solvents for dissolving this compound?

For hydrophobic compounds like this compound, it is recommended to start with a small amount of a polar aprotic solvent. The most common choice in biological assays is dimethyl sulfoxide (DMSO).[4] Other potential organic solvents include ethanol, methanol, or a mixture of these with water. It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions in aqueous buffers.

Q4: How can I avoid precipitation of this compound when diluting my stock solution in aqueous media?

Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is advisable to make serial dilutions and to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Preparing an intermediate dilution in a solvent mixture with a higher percentage of the organic co-solvent can also be beneficial before the final dilution into the aqueous assay medium.[5]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: this compound is not dissolving in my chosen solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent gradually.
Incorrect solvent choice.Try a different polar aprotic solvent such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). For some applications, a water-miscible organic solvent like ethanol or methanol may be effective.
Low temperature.Gently warm the solution. An increase in temperature can sometimes improve solubility, but be cautious of potential compound degradation.[6]
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
Possible Cause Suggested Solution
High final concentration of this compound.Reduce the final concentration of this compound in your assay. Determine the maximum soluble concentration in your final assay buffer.
Insufficient co-solvent in the final solution.While minimizing co-solvent concentration is often desirable, a small percentage (e.g., 0.1-1% DMSO) may be necessary to maintain solubility. Ensure your experimental controls contain the same final concentration of the co-solvent.[4]
pH of the aqueous buffer.The solubility of some compounds is pH-dependent. Experiment with buffers of different pH values to see if solubility improves.[7]
Use of solubility enhancers.Consider the use of excipients such as cyclodextrins, which can form inclusion complexes with hydrophobic drugs and increase their aqueous solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of 100% DMSO to the powder. For example, for 1 mg of this compound, start with 10-20 µL of DMSO.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound is still not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Volume Adjustment: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in your chosen organic solvent or a mixture of the organic solvent and your aqueous buffer.

  • Final Dilution: While vortexing the aqueous buffer, slowly add the required volume of the stock or intermediate solution to achieve the final desired concentration.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider optimizing the protocol by adjusting the final concentration or co-solvent percentage.

Signaling Pathway Diagrams

The antibacterial activity of this compound is attributed to its ability to inhibit multiple key biosynthetic pathways in bacteria. The following diagrams illustrate the general signaling pathways affected by antibiotics that share these mechanisms of action.

Bacterial_Biosynthesis_Inhibition cluster_SperabillinA This compound cluster_Pathways Bacterial Cellular Processes This compound This compound DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits CellWall_Synthesis Cell Wall Synthesis This compound->CellWall_Synthesis Inhibits Bacterial_Replication Bacterial_Replication DNA_Synthesis->Bacterial_Replication Leads to Transcription Transcription RNA_Synthesis->Transcription Leads to Translation Translation Protein_Synthesis->Translation Leads to Cell_Integrity Cell_Integrity CellWall_Synthesis->Cell_Integrity Maintains Bacterial_Growth_Death Bacterial Growth Inhibition / Cell Death Bacterial_Replication->Bacterial_Growth_Death Impacts Transcription->Bacterial_Growth_Death Impacts Translation->Bacterial_Growth_Death Impacts Cell_Integrity->Bacterial_Growth_Death Impacts

Caption: Inhibition of key bacterial biosynthetic pathways by this compound.

The following workflow provides a logical approach to troubleshooting solubility issues.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Dissolve_DMSO Attempt to dissolve in 100% DMSO Start->Dissolve_DMSO Is_Dissolved1 Is it fully dissolved? Dissolve_DMSO->Is_Dissolved1 Try_Other_Solvents Try alternative organic solvents (e.g., DMF, Ethanol) Is_Dissolved1->Try_Other_Solvents No Dilute_Aqueous Dilute stock solution in aqueous buffer Is_Dissolved1->Dilute_Aqueous Yes Try_Other_Solvents->Dissolve_DMSO Precipitation Does it precipitate? Dilute_Aqueous->Precipitation Optimize_Dilution Optimize dilution protocol: - Slower addition - Vortexing - Lower final concentration Precipitation->Optimize_Dilution Yes Success Success: Soluble this compound solution Precipitation->Success No Optimize_Dilution->Dilute_Aqueous Solubility_Enhancers Consider solubility enhancers: - Cyclodextrins - pH adjustment Optimize_Dilution->Solubility_Enhancers Failure Consult further technical support Optimize_Dilution->Failure Solubility_Enhancers->Dilute_Aqueous

Caption: A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sperabillin A. The information provided is based on the known chemical properties of its functional groups and general principles of antibiotic stability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Antibacterial Activity Degradation of this compound: Likely due to hydrolysis of the amidine group or oxidation of the hexadienoyl moiety. This can be accelerated by inappropriate pH, high temperatures, or exposure to light and oxygen.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. 3. pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 6-7). Use buffered solutions for experiments. 4. Use High-Purity Solvents: Solvents should be de-gassed and of high purity to minimize oxidative and reactive impurities.
Precipitation in Solution Poor Solubility: this compound's solubility may be limited in certain aqueous buffers. pH-Dependent Solubility: Changes in pH can affect the ionization state of the molecule, leading to decreased solubility. Salt Concentration: High salt concentrations in buffers can sometimes lead to "salting out" of the compound.1. Solvent Selection: Test solubility in a small range of biocompatible solvents (e.g., DMSO, ethanol) before preparing stock solutions. Dilute stock solutions into aqueous buffers. 2. pH Adjustment: Carefully adjust the pH of the buffer to optimize solubility. A pH titration experiment on a small scale can identify the optimal range. 3. Sonication: Gentle sonication can help dissolve the compound. 4. Avoid High Salt Buffers: If possible, use buffers with lower salt concentrations.
Inconsistent Experimental Results Variable Stock Concentration: This can result from incomplete dissolution or degradation of the stock solution over time. Adsorption to Labware: The compound may adsorb to plastic or glass surfaces, especially at low concentrations.1. Quantify Stock Solutions: Use UV-Vis spectrophotometry or another appropriate method to confirm the concentration of freshly prepared stock solutions. 2. Use Low-Adsorption Labware: Utilize low-protein-binding tubes and pipette tips. 3. Include Proper Controls: Always include positive and negative controls in your experiments to ensure the reliability of the results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not widely published, for compounds with similar characteristics, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final working concentration in the desired aqueous buffer. Always verify the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the optimal storage conditions for this compound in solution?

A2: For maximum stability, it is recommended to prepare single-use aliquots of this compound solutions and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. If short-term storage (a few days) is necessary, solutions should be kept at 4°C and protected from light.

Q3: How does pH affect the stability of this compound?

A3: this compound contains a 2-amidinoethylamino moiety.[1] The amidine group is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions. To maintain stability, it is advisable to keep solutions at a neutral to slightly acidic pH (around 6.0-7.0).

Q4: Is this compound sensitive to light?

A4: The presence of a 2,4-hexadienoyl moiety, which contains conjugated double bonds, suggests that this compound may be susceptible to photodegradation.[1] It is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its known functional groups, the primary degradation pathways are likely:

  • Hydrolysis: The amidine group can hydrolyze, especially at non-neutral pH.

  • Oxidation: The conjugated double bonds in the hexadienoyl moiety are susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can facilitate this process.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution into different buffers representing a range of pH values (e.g., pH 4, 7, 9).

    • Prepare separate sets of samples for testing at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Prepare a set of samples in amber vials and another in clear vials to assess light sensitivity.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.

    • Immediately analyze the aliquot by a validated stability-indicating HPLC method.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient that allows for the separation of the parent this compound peak from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophores in this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result stock Prepare Concentrated Stock Solution dilute Dilute into Test Buffers (Varying pH, Temp, Light) stock->dilute incubate Incubate under Test Conditions dilute->incubate sample Collect Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Calculate % Remaining hplc->data plot Plot Degradation Curves data->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_cell Bacterial Cell cluster_dna DNA Replication Sperabillin_A This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Sperabillin_A->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Growth Inhibition of Bacterial Growth DNA_Gyrase->Cell_Growth Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Replication DNA Replication Relaxed_DNA->Replication

Caption: Postulated mechanism of this compound action.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the antibacterial efficacy of Sperabillin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its mechanism of action involves the inhibition of essential cellular processes, including the biosynthesis of DNA, RNA, proteins, and the cell wall in bacteria like Escherichia coli.[1]

Q2: How can the antibacterial efficacy of this compound be enhanced?

A2: The efficacy of this compound can be enhanced through two primary strategies:

  • Structural Modification: Chemical modification of the this compound molecule can lead to derivatives with improved activity. For example, a derivative created by the condensation of two molar amounts of dehexadienoylthis compound with (E,E)-muconic acid has demonstrated superior protective effects against Gram-negative bacteria compared to the parent compound.[2]

  • Combination Therapy: Utilizing this compound in combination with other classes of antibiotics, such as β-lactams or aminoglycosides, can result in synergistic effects, potentially lowering the required therapeutic dose and overcoming resistance mechanisms.

Q3: What are the known bacterial resistance mechanisms against compounds similar to this compound?

A3: While specific resistance mechanisms to this compound are not extensively documented, bacteria can develop resistance to cationic compounds and other antibiotics through mechanisms such as:

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target. The expression of these pumps can be regulated by two-component regulatory systems (TCSs).[3][4]

  • Target Modification: Alterations in the bacterial targets of the antibiotic can reduce its binding affinity and efficacy.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antibiotics due to the protective extracellular matrix and altered physiological state.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

MIC (Minimum Inhibitory Concentration) Assays
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible MIC values 1. Compound Precipitation: this compound, being a polar molecule, might precipitate in certain media or at high concentrations. 2. Binding to Plasticware: Cationic peptides and similar molecules can adhere to the surface of standard polystyrene microplates. 3. Inoculum Variability: Inconsistent starting bacterial concentrations will lead to variable MICs.1. Solubility Check: Visually inspect for precipitation. Consider using a different solvent for stock solutions or adjusting the media composition. 2. Use Polypropylene Plates: Switch to low-binding polypropylene plates to minimize compound loss.[5][6] 3. Standardize Inoculum: Ensure a consistent and standardized inoculum preparation for each experiment, typically to a 0.5 McFarland standard.
Edge Effects in Microplates Evaporation from the outer wells of the microplate can concentrate the media and compound, leading to inaccurate results.[7][8][9][10]1. Create a Humidity Chamber: Place the microplate in a larger container with a moistened paper towel. 2. Fill Outer Wells with Sterile Liquid: Fill the peripheral wells with sterile water or media to create a moisture barrier. 3. Use Specialized Plates: Consider using plates designed to minimize edge effects.[10]
Time-Kill Curve Assays
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Bacterial Killing/Regrowth Patterns 1. Suboptimal Sampling Times: The chosen time points may not be frequent enough to capture the full dynamics of bacterial killing and regrowth. 2. Inaccurate Viable Counts: Errors in serial dilutions or plating can lead to inaccurate colony counts.1. Optimize Sampling Intervals: Conduct a preliminary experiment with more frequent sampling to identify the critical time points for the specific bacteria and antibiotic concentration. 2. Ensure Plating Accuracy: Use calibrated pipettes and ensure proper mixing before plating. Plate a suitable volume to obtain a countable number of colonies (30-300 CFU).[11]
No discernible killing effect at expected concentrations The chosen antibiotic concentrations may be too low, or the bacterial strain may have inherent resistance.1. Correlate with MIC: Base the concentrations for the time-kill assay on the predetermined MIC value (e.g., 1x, 2x, 4x MIC). 2. Test a Wider Concentration Range: Include higher concentrations of this compound in the assay.
Checkerboard (Synergy) Assays
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in interpreting results or calculating FIC index Inconsistent growth patterns or unclear endpoints can make it challenging to determine the MIC of each drug in combination.1. Visual and Spectrophotometric Reading: Use both visual inspection and a microplate reader to determine growth inhibition. 2. Strict Endpoint Definition: Clearly define the endpoint for growth inhibition (e.g., the lowest concentration with no visible turbidity).[12]
Discrepancy between checkerboard and other synergy assays (e.g., time-kill) The checkerboard assay is a static endpoint assay and may not fully capture the dynamic interactions between two antibiotics.1. Confirm with Time-Kill: If synergy is observed in a checkerboard assay, confirm the finding with a time-kill assay using the synergistic concentrations. A synergistic interaction in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[13]

Quantitative Data Summary

Table 1: In Vitro Antibacterial Activity of this compound Derivative

Compound Target Bacteria Observed Efficacy Improvement Reference
(E,E)-Muconic acid derivative of dehexadienoylthis compoundGram-negative bacteriaBetter protective effects than this compound[2]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy Testing

FIC Index Interpretation Reference
≤ 0.5Synergy[12]
> 0.5 to 1.0Additive[12]
> 1.0 to < 4.0Indifference[12]
≥ 4.0Antagonism[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Prepare Microdilution Plate:

    • Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well polypropylene microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

  • Prepare Cultures: Grow the test bacterium to the mid-logarithmic phase in CAMHB.

  • Set up Test Conditions: Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a no-antibiotic growth control.

  • Inoculate: Inoculate each flask/tube with the mid-log phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubate Plates and Count Colonies: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot Data: Plot the log10 CFU/mL versus time for each this compound concentration.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Methodology:

  • Prepare Antibiotic Stocks: Prepare stock solutions of this compound and the second antibiotic at concentrations higher than their individual MICs.

  • Prepare Microtiter Plate:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the second antibiotic.

    • The resulting matrix of wells will contain various combinations of the two antibiotics. Include rows and columns with each antibiotic alone to redetermine their MICs.

  • Inoculate: Inoculate the plate with the test bacterium at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results and Calculate FIC Index:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index for each well showing no growth:

      • FIC Index = FIC of Drug A + FIC of Drug B

    • The FIC index for the combination is the lowest FIC index value obtained. Interpret the result based on the values in Table 2.

Visualizations

Experimental_Workflow_for_Enhancing_Sperabillin_A_Efficacy cluster_0 Strategy 1: Structural Modification cluster_1 Strategy 2: Combination Therapy Start1 This compound Step1_1 Synthesize Derivatives Start1->Step1_1 Chemical Synthesis Step1_2 Determine MIC of Derivatives Step1_1->Step1_2 Antibacterial Assays Step1_3 Compare with this compound MIC Step1_2->Step1_3 End1 Enhanced Efficacy Derivative Step1_3->End1 Select Lead Compound Start2 This compound + Partner Antibiotic Step2_1 Checkerboard Assay Start2->Step2_1 Synergy Screening Step2_2 Calculate FIC Index Step2_1->Step2_2 Step2_3 Time-Kill Curve Assay Step2_2->Step2_3 Confirm Synergy End2 Synergistic Combination Step2_3->End2

Caption: Workflow for enhancing this compound efficacy.

Bacterial_Resistance_Signaling_Pathway cluster_TCS Two-Component System (TCS) cluster_Efflux Efflux Pump Regulation Antibiotic External Stimulus (e.g., Amidine Antibiotic) SensorKinase Sensor Histidine Kinase (e.g., PmrB, PhoQ) Antibiotic->SensorKinase Senses Stress ResponseRegulator Response Regulator (e.g., PmrA, PhoP) SensorKinase->ResponseRegulator Phosphorylation Cascade EffluxGenes Efflux Pump Genes (e.g., mexAB-oprM) ResponseRegulator->EffluxGenes Upregulates Transcription EffluxPump Efflux Pump Assembly EffluxGenes->EffluxPump Translation EffluxPump->Antibiotic Expels Antibiotic

Caption: General signaling pathway for antibiotic resistance.

References

Technical Support Center: Addressing Sperabillin A Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Sperabillin A is recognized for its potent antibacterial activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria by inhibiting essential biosynthetic pathways, including those for DNA, RNA, proteins, and the cell wall.[1] The following guide provides a generalized framework for studying drug resistance, drawing parallels from established principles of antibiotic resistance. These methodologies can be adapted for investigating resistance to this compound in relevant microbial systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an antibacterial antibiotic produced by the bacterium Pseudomonas fluorescens.[1] Its mechanism of action involves the inhibition of DNA, RNA, protein, and cell wall biosynthesis in bacteria such as Escherichia coli.[1] This broad activity against multiple fundamental cellular processes makes it an effective antimicrobial agent.

Q2: What is antimicrobial resistance?

Antimicrobial resistance (AMR) is a phenomenon where microorganisms, such as bacteria, evolve to withstand the effects of drugs that were previously effective in inhibiting their growth or killing them.[2][3] This can lead to treatment failures and the spread of hard-to-treat infections.[3]

Q3: How does resistance to antibiotics like this compound typically develop?

Antibiotic resistance is a natural evolutionary process that can be accelerated by the overuse of antibiotics.[2][4] Bacteria can develop resistance through several mechanisms:

  • Genetic Mutations: Spontaneous changes in the bacterial DNA can alter the target of the antibiotic, making it less effective.[5]

  • Horizontal Gene Transfer: Bacteria can acquire resistance genes from other bacteria through processes like conjugation, transformation, or transduction.[6]

Q4: What are the common molecular mechanisms of antibiotic resistance?

The primary molecular mechanisms of antibiotic resistance include:

  • Target Modification: Alterations in the molecular target of the drug (e.g., enzymes or ribosomes) can prevent the drug from binding effectively.

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify or destroy the antibiotic.

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell before it can reach its target.[5]

  • Reduced Permeability: Changes in the bacterial cell membrane or wall can limit the entry of the antibiotic.[5]

Troubleshooting Guide

Q1: My bacterial culture, which was previously sensitive to this compound, is now growing at higher concentrations of the drug. What could be the reason?

This is a strong indication that the bacterial population may be developing resistance to this compound. To confirm this, you should perform a Minimum Inhibitory Concentration (MIC) assay to quantify the change in susceptibility. A significant increase in the MIC value compared to the original strain suggests the emergence of resistance.[7]

Q2: I am trying to induce this compound resistance in my bacterial strain in the lab, but the MIC is not increasing. What am I doing wrong?

Several factors could be at play:

  • Insufficient Drug Concentration: The starting concentration of this compound may be too high, killing all the cells without allowing for the selection of resistant mutants, or too low to exert sufficient selective pressure. Try using a sub-lethal concentration (e.g., 0.5x MIC) to start the induction process.

  • Inadequate Incubation Time: Resistance development can be a gradual process. Ensure you are passaging the bacteria for a sufficient number of generations in the presence of the antibiotic.[8]

  • Low Mutation Frequency: The spontaneous mutation rate of your bacterial strain might be very low. Consider using a mutagenic agent (with appropriate safety precautions) to increase the genetic diversity of the starting population, although this can introduce off-target effects.

Q3: My MTT assay results show inconsistent readings for bacterial viability after treatment with this compound. How can I improve the reliability of this assay?

The MTT assay, while widely used for eukaryotic cells, requires optimization for bacteria.[9][10]

  • Incubation Time: The incubation time with the MTT reagent may need to be adjusted for your specific bacterial species.

  • Solvent for Formazan Crystals: Ensure that the solvent you are using (e.g., DMSO, isopropanol) is effective in completely dissolving the formazan crystals produced by the bacteria.[10][11]

  • Bacterial Density: The initial density of the bacterial culture can influence the results. Ensure you are using a consistent and appropriate cell number in each well.

Q4: I am not detecting any changes in the expression of suspected resistance genes via qPCR in my this compound-resistant strain. What could be the issue?

  • Incorrect Gene Targets: The resistance mechanism might not involve the upregulation of the genes you are targeting. Resistance could be due to a point mutation in a target protein, which would not be detected by qPCR. Consider whole-genome sequencing to identify potential mutations.

  • Timing of RNA Extraction: The expression of resistance genes can be dynamic. Ensure you are extracting RNA at a time point when the genes are likely to be expressed (e.g., during active growth in the presence of the antibiotic).

  • RNA Quality: Poor RNA quality can lead to inaccurate qPCR results. Always check the integrity of your RNA samples before proceeding with reverse transcription.[12][13]

Data Presentation

Table 1: Example of MIC Progression in this compound Resistance Induction

Passage NumberThis compound Concentration (µg/mL)Observed GrowthMIC (µg/mL)
10.5++1
51+++2
102++4
154+++8
208+++16

Table 2: Interpreting Changes in a this compound-Resistant Phenotype

AssayExpected Result in Resistant StrainPotential Implication
MIC Assay >4-fold increase in MICConfirmed resistance
qPCR Increased expression of efflux pump genesEfflux-mediated resistance
Western Blot Increased expression of a specific proteinUpregulation of a resistance-conferring protein
Genome Sequencing Mutation in a target enzyme's geneTarget modification

Experimental Protocols

1. Protocol for Inducing this compound Resistance in Bacteria

This protocol uses a serial passage approach to select for resistant mutants.[7][8]

  • Determine the baseline MIC: First, determine the MIC of this compound for the susceptible parent bacterial strain using a standard broth microdilution method.

  • Initial Exposure: Inoculate the parent strain into a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5x MIC).

  • Incubation: Incubate the culture under appropriate conditions until it reaches the late logarithmic phase of growth.

  • Serial Passage: Dilute the culture into a fresh medium containing the same concentration of this compound and incubate again.

  • Gradual Dose Increase: Once the bacteria can grow robustly at the current concentration, double the concentration of this compound in the medium for the next passage.

  • Repeat: Continue this process of serial passage with increasing concentrations of this compound.

  • Monitor MIC: Periodically, determine the MIC of the evolving bacterial population to monitor the development of resistance.

  • Isolate and Characterize: Once a desired level of resistance is achieved, isolate single colonies and confirm their resistant phenotype.

2. Protocol for Bacterial Viability Assessment using MTT Assay

This protocol is adapted for determining bacterial viability.[10][11]

  • Bacterial Culture: Grow bacterial cultures to the mid-logarithmic phase.

  • Treatment: Distribute 1 x 10^7 CFU/mL of bacteria into a 96-well plate and treat with various concentrations of this compound. Include untreated controls.

  • Incubation: Incubate the plate for 24 hours under appropriate growth conditions.

  • MTT Addition: After incubation, centrifuge the plate, remove the supernatant, and add 100 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by viable bacteria.

  • Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable bacteria.

3. Protocol for Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of mRNA levels of target genes.[12][13][14]

  • RNA Extraction: Grow the susceptible and resistant bacterial strains to the mid-logarithmic phase in the presence and absence of this compound. Extract total RNA using a commercially available kit, including a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for your gene of interest and a validated reference gene (e.g., 16S rRNA).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and susceptible strains.

4. Protocol for Protein Expression Analysis by Western Blot

This protocol is for the detection of specific proteins in bacterial lysates.[15][16][17]

  • Protein Extraction: Harvest bacterial cells from a culture by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme to break down the bacterial cell wall, and protease inhibitors. Further disrupt the cells by sonication.

  • Protein Quantification: Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Resistance Induction cluster_characterization Phase 2: Phenotypic & Genotypic Characterization cluster_analysis Phase 3: Data Analysis & Interpretation start Susceptible Bacterial Strain mic Determine Baseline MIC start->mic induce Induce Resistance (Serial Passage with Increasing this compound) mic->induce isolate Isolate Resistant Strain induce->isolate phenotype Phenotypic Assays (MIC, Growth Curves) isolate->phenotype genotype Genotypic Analysis (qPCR, Western Blot, Sequencing) isolate->genotype analyze Analyze Data phenotype->analyze genotype->analyze correlate Correlate Genotype with Phenotype analyze->correlate conclusion Identify Resistance Mechanism correlate->conclusion

Caption: Workflow for inducing and characterizing this compound resistance.

resistance_mechanisms cluster_mechanisms Common Resistance Mechanisms sperabillin_a This compound bacterium Bacterial Cell sperabillin_a->bacterium Enters Cell efflux Efflux Pump Activation bacterium->efflux Pumps out Drug inactivation Enzymatic Inactivation bacterium->inactivation Degrades Drug target_mod Target Modification (e.g., DNA gyrase, Ribosomes) bacterium->target_mod Alters Drug Target permeability Reduced Permeability bacterium->permeability Blocks Drug Entry troubleshooting_guide cluster_viability Viability Assay Issues cluster_resistance Resistance Induction Failure cluster_expression Gene/Protein Expression Issues start Unexpected Experimental Result viability_issue Inconsistent Viability Results? start->viability_issue resistance_issue No Increase in MIC? start->resistance_issue expression_issue No Change in Expression? start->expression_issue check_reagents Check Reagent Stability and Concentrations viability_issue->check_reagents Yes optimize_incubation Optimize Incubation Time and Cell Density viability_issue->optimize_incubation Yes adjust_concentration Adjust Drug Concentration (Start with 0.5x MIC) resistance_issue->adjust_concentration Yes increase_passages Increase Number of Passages resistance_issue->increase_passages Yes validate_targets Validate Primer/Antibody Specificity expression_issue->validate_targets Yes check_sample_quality Assess RNA/Protein Quality expression_issue->check_sample_quality Yes consider_mutation Consider Target Mutation (Perform Sequencing) expression_issue->consider_mutation Yes

References

Technical Support Center: Sperabillin A Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Sperabillin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this potent antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating and purifying this compound?

A1: The isolation of this compound, a polar and basic compound, from complex fermentation broths of Pseudomonas fluorescens presents several challenges:

  • Multiple Analogs: The producing organism, Pseudomonas fluorescens YK-437, co-produces other sperabillins (B, C, and D) which are structurally very similar.[1] This necessitates high-resolution chromatographic techniques for successful separation.

  • Reactivity and Adsorption: The presence of a basic amidino group and a potentially reactive hexadienoyl moiety can lead to tailing peaks and poor recovery during chromatography due to interactions with silica-based stationary phases or degradation.

  • Multi-step Purification: The original isolation protocol involves a series of chromatographic steps, including cation-exchange resins, activated carbon, and reverse-phase HPLC.[1] Optimizing each step for yield and purity can be time-consuming.

Q2: I am observing poor stability of my purified this compound sample. What could be the cause?

A2: The structure of this compound contains moieties susceptible to degradation:

  • pH Sensitivity: The amidino group's stability is pH-dependent. In highly basic or acidic conditions, it can be susceptible to hydrolysis. Brief acidic hydrolysis has been used to intentionally remove the 2-amidinoethylamino moiety from sperabillins.[2]

  • Oxidation and Isomerization: The (2E,4Z)-2,4-hexadienoyl side chain is prone to oxidation and isomerization to the more stable (2E,4E) form (found in Sperabillin C).[3] Exposure to light and oxygen should be minimized.

  • Temperature Sensitivity: Like many complex natural products, this compound may be sensitive to high temperatures, leading to degradation. Long-term storage should be at low temperatures (-20°C or below) in a dry, dark environment.

Q3: My bioassay results for this compound are inconsistent. What are the potential reasons?

A3: Inconsistent bioactivity can stem from several factors:

  • Sample Purity: Contamination with other sperabillin analogs or impurities from the isolation process can affect the observed biological activity.

  • Degradation: As mentioned in Q2, degradation of the parent compound will lead to a decrease in potency. Ensure fresh or properly stored samples are used for assays.

  • Mechanism of Action: this compound is reported to inhibit the biosynthesis of DNA, RNA, protein, and cell wall components in Escherichia coli.[1] This broad activity profile suggests that the observed effect can be sensitive to the specific bacterial strain, growth phase, and assay conditions used.

Q4: What are the key challenges in the structural elucidation of this compound?

A4: While the structure has been reported, de novo characterization presents challenges typical for complex natural products:

  • Stereochemistry: this compound has two chiral centers at the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.[3] Determining the absolute stereochemistry requires advanced techniques like chiral chromatography, asymmetric synthesis, or detailed NMR analysis (e.g., NOESY, ROESY).

  • Isomeric Complexity: The (2E,4Z) geometry of the hexadienoyl moiety can be challenging to assign definitively and distinguish from the (2E,4E) isomer (Sperabillin C) without careful 1H NMR coupling constant analysis and comparison to synthetic standards.[3]

  • Amidine Group Characterization: The highly basic amidine group can complicate NMR analysis due to proton exchange and can affect ionization in mass spectrometry.

Troubleshooting Guides

Guide 1: Improving Resolution in HPLC Purification
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from other sperabillins (B, C, D) Suboptimal stationary phase or mobile phase conditions.1. Stationary Phase: Use a high-resolution C18 column with a smaller particle size (e.g., < 3 µm). Consider a phenyl-hexyl phase for alternative selectivity. 2. Mobile Phase: Optimize the gradient elution of acetonitrile/methanol in water. The addition of a low concentration of an ion-pairing agent (e.g., TFA or formic acid) can improve peak shape for the basic amidine group.
Peak tailing Strong interaction of the basic amidine group with residual silanols on the silica-based stationary phase.1. Low pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amidine group is protonated. 2. End-capped Column: Use a thoroughly end-capped HPLC column to minimize silanol interactions. 3. Alternative Stationary Phase: Consider using a polymer-based reverse-phase column.
Low recovery Adsorption to column hardware or irreversible binding to the stationary phase. Degradation during the run.1. Passivate System: Passivate the HPLC system with a strong acid or a chelating agent if metal-ion chelation is suspected. 2. Temperature Control: Use a column thermostat to maintain a consistent and cool temperature (e.g., 20-25°C) to prevent on-column degradation.
Guide 2: Ensuring Sample Stability for Bioassays
Problem Possible Cause Troubleshooting Steps
Loss of antibacterial activity over time Chemical degradation of this compound.1. Storage: Store stock solutions at -80°C in a suitable solvent (e.g., DMSO or aqueous buffer at slightly acidic pH). Aliquot to avoid multiple freeze-thaw cycles. 2. Working Solutions: Prepare fresh working solutions for each experiment from frozen stocks. 3. Protect from Light: Store all solutions in amber vials or wrap containers in foil to prevent photo-isomerization of the hexadienoyl moiety.
Precipitation of sample in assay media Poor solubility of this compound or its salt form in the specific buffer or media.1. Solvent: Ensure the final concentration of the stock solvent (e.g., DMSO) in the assay medium is low (<1%) and does not affect bacterial growth. 2. pH of Medium: Check the pH of the assay medium. This compound is isolated as a dihydrochloride salt, and its solubility is pH-dependent. Adjust the pH if necessary and compatible with the assay.

Experimental Protocols & Workflows

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound samples.

  • Instrumentation: HPLC system coupled with a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode. Monitor for the [M+H]+ ion of this compound.

Workflow for Investigating Inconsistent Bioactivity

The following diagram illustrates a logical workflow to troubleshoot inconsistent bioassay results.

G start Inconsistent Bioassay Results check_purity 1. Verify Sample Purity via HPLC-MS start->check_purity impure Impurities or Isomers Detected? check_purity->impure check_stability 2. Assess Sample Stability degraded Sample Degraded? check_stability->degraded check_assay 3. Review Bioassay Parameters assay_params Assay Conditions Consistent? check_assay->assay_params degraded->check_assay No storage Action: Modify Storage Conditions (Temp, Light, pH) degraded->storage Yes impure->check_stability No repurify Action: Re-purify Sample impure->repurify Yes standardize Action: Standardize Assay Protocol (Strain, Growth Phase, Media) assay_params->standardize No end Consistent Results assay_params->end Yes repurify->end resynthesize Action: Synthesize or Obtain New Batch resynthesize->end storage->resynthesize standardize->end

Caption: Troubleshooting workflow for inconsistent bioactivity.

Signaling Pathway: Postulated Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity by inhibiting multiple key biosynthetic pathways in bacteria.

G cluster_pathways Bacterial Biosynthetic Pathways Sperabillin_A This compound DNA_rep DNA Replication Sperabillin_A->DNA_rep RNA_trans RNA Transcription Sperabillin_A->RNA_trans Protein_syn Protein Synthesis Sperabillin_A->Protein_syn CellWall_syn Cell Wall Synthesis Sperabillin_A->CellWall_syn Bacterial_Growth Bacterial Growth & Proliferation DNA_rep->Bacterial_Growth RNA_trans->Bacterial_Growth Protein_syn->Bacterial_Growth CellWall_syn->Bacterial_Growth

Caption: this compound inhibits multiple key biosynthetic pathways.

References

Validation & Comparative

Sperabillin A: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, this guide offers an objective look at Sperabillin A, a promising antibacterial agent, benchmarked against two widely used antibiotics, Ciprofloxacin and Meropenem. This guide synthesizes available experimental data to highlight the performance, mechanisms, and potential of these compounds.

Introduction to this compound

This compound is a member of the sperabillin class of antibiotics, first isolated from the Gram-negative bacterium Pseudomonas fluorescens.[1] It has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, including challenging antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] The mechanism of action for this compound is notably multifaceted, involving the inhibition of DNA, RNA, protein, and cell wall biosynthesis in bacteria such as Escherichia coli.[1] Early in vivo studies have shown that sperabillins exhibit good protective effects in experimentally infected mice, indicating their potential for therapeutic applications.[1]

Comparative In Vitro Activity

Table 1: Minimum Inhibitory Concentration (MIC) Data

AntibioticPseudomonas aeruginosa (μg/mL)Staphylococcus aureus (μg/mL)
This compound Data not availableData not available
Ciprofloxacin 0.5 - 5120.5 - 265
Meropenem 0.047 - 16Data not available

Note: The provided MIC ranges for Ciprofloxacin and Meropenem are compiled from various studies and can vary depending on the specific strain and testing methodology.

Comparative In Vivo Efficacy

The ultimate test of an antibiotic's utility is its performance within a living organism. In vivo studies in murine models provide crucial insights into an antibiotic's ability to combat infection in a complex biological system.

Table 2: In Vivo Efficacy in Murine Infection Models

AntibioticModelDosageOutcome
This compound Systemic infectionNot specified"Good protective effects"
Ciprofloxacin E. coli or P. aeruginosa granuloma pouch40 mg/kg (IP)Rapid decline in CFU
Ciprofloxacin Salmonella typhimurium infection20 mg/kg (IV)10³ to 10⁴-fold fewer viable bacteria in liver and spleen compared to free ciprofloxacin
Meropenem Complicated urinary tract infection (cUTI) with K. pneumoniae, E. coli, E. cloacaeHumanized exposure≥3 log reduction in CFU for 9 of 10 isolates

Toxicity Profile

An essential aspect of any therapeutic agent is its safety profile. The acute toxicity, often measured by the LD50 (the lethal dose for 50% of a test population), is a key indicator.

Table 3: Acute Toxicity Data (LD50 in Mice)

AntibioticRoute of AdministrationLD50 (mg/kg)
This compound Not availableData not available
Ciprofloxacin Oral>2000
Ciprofloxacin Intravenous122 - 207
Meropenem Intravenous>2000

Mechanism of Action

Understanding how an antibiotic works at a molecular level is fundamental to its effective use and to anticipating potential resistance mechanisms.

This compound: As previously mentioned, this compound exhibits a multi-pronged attack on bacterial cells, simultaneously inhibiting the synthesis of DNA, RNA, proteins, and the cell wall.[1] This broad-based mechanism could potentially slow the development of resistance.

Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents DNA replication and repair, leading to bacterial cell death.

Meropenem: As a carbapenem β-lactam antibiotic, meropenem inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer leads to cell lysis and death.

Experimental Protocols

For the purpose of reproducibility and transparent comparison, the following are generalized protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the diluted antibiotic and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow A Prepare two-fold serial dilutions of antibiotic in broth C Inoculate microtiter plate wells with antibiotic and inoculum A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E InVivo_Workflow A Induce infection in mice with pathogen B Administer antibiotic to treatment group A->B C Administer placebo to control group A->C D Monitor survival and/or bacterial burden in organs B->D C->D E Analyze data to determine efficacy D->E SperabillinA_MOA cluster_bacterium Bacterial Cell DNA DNA RNA RNA Protein Protein CellWall Cell Wall SperabillinA This compound SperabillinA->DNA Inhibits Synthesis SperabillinA->RNA Inhibits Synthesis SperabillinA->Protein Inhibits Synthesis SperabillinA->CellWall Inhibits Synthesis Fluoroquinolone_Carbapenem_MOA cluster_fluoroquinolone Ciprofloxacin (Fluoroquinolone) cluster_carbapenem Meropenem (Carbapenem) Cipro Ciprofloxacin DNAGyrase DNA Gyrase / Topoisomerase IV Cipro->DNAGyrase Inhibits DNAReplication DNA Replication & Repair Mero Meropenem PBPs Penicillin-Binding Proteins (PBPs) Mero->PBPs Inhibits CellWallSynth Cell Wall Synthesis

References

Sperabillin A: A Comparative Analysis Against Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview and Mechanism of Action

Sperabillin A, a metabolite produced by the bacterium Pseudomonas fluorescens, has demonstrated a broad spectrum of antibacterial activity, notably against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains of Staphylococcus aureus.[1] Its unique mechanism of action distinguishes it from many conventional antibiotics.

This compound appears to exert its antibacterial effect through a multi-targeted approach, simultaneously inhibiting several critical biosynthetic pathways within the bacterial cell. In Escherichia coli, it has been shown to inhibit the synthesis of DNA, RNA, proteins, and the cell wall.[1] This multifaceted attack may contribute to its potency and potentially lower the likelihood of rapid resistance development.

In contrast, traditional Gram-positive antibiotics typically have more specific cellular targets. For instance, glycopeptides like vancomycin inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall. Lipopeptides such as daptomycin disrupt the bacterial cell membrane, while oxazolidinones like linezolid interfere with protein synthesis at the ribosomal level.

Signaling Pathway: Multi-Target Inhibition by this compound

cluster_Bacterial_Cell Bacterial Cell Sperabillin_A This compound DNA_Replication DNA Replication Sperabillin_A->DNA_Replication Inhibits RNA_Polymerase RNA Polymerase (Transcription) Sperabillin_A->RNA_Polymerase Inhibits Ribosome Ribosome (Protein Synthesis) Sperabillin_A->Ribosome Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall) Sperabillin_A->Peptidoglycan_Synthesis Inhibits cluster_workflow Broth Microdilution Workflow start Prepare two-fold serial dilutions of This compound in broth inoculate Inoculate each well with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

References

Sperabillin A: A Comparative Analysis Against Leading Gram-negative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A, a novel antibiotic produced by the Gram-negative bacterium Pseudomonas fluorescens, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa.[1] Its multifaceted mechanism of action, targeting the inhibition of DNA, RNA, protein, and cell wall biosynthesis, presents a promising avenue for combating the growing threat of antibiotic resistance.[1] This guide provides a comparative overview of this compound against two widely used Gram-negative antibiotics, Ciprofloxacin and Piperacillin, focusing on their mechanisms of action and available in vitro efficacy data.

Quantitative Performance Comparison

While the broad-spectrum activity of this compound has been established, specific Minimum Inhibitory Concentration (MIC) data against a wide range of Gram-negative pathogens is not extensively available in publicly accessible literature. The following tables summarize the MIC distributions for the comparator antibiotics, Ciprofloxacin and Piperacillin, against common Gram-negative bacteria, providing a benchmark for the performance of established agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Common Gram-negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.03 - 0.060.25
Pseudomonas aeruginosa0.25>32
Klebsiella pneumoniae0.06 - 0.252
Enterobacter cloacae0.061

Data compiled from various sources.[2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Piperacillin against Common Gram-negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤14
Pseudomonas aeruginosa464
Klebsiella pneumoniae≤18
Enterobacter cloacae232

Data compiled from various sources.

Mechanism of Action: A Comparative Overview

This compound exhibits a unique and comprehensive inhibitory profile, simultaneously targeting multiple essential cellular processes in bacteria. This contrasts with the more targeted mechanisms of many conventional antibiotics.

This compound: A Multi-Targeted Approach

This compound disrupts bacterial viability by inhibiting four critical biosynthetic pathways:

  • DNA Synthesis: Prevents the replication of the bacterial chromosome.

  • RNA Synthesis: Halts the transcription of genetic information into messenger RNA.

  • Protein Synthesis: Inhibits the translation of mRNA into essential proteins.

  • Cell Wall Synthesis: Interferes with the production of peptidoglycan, the structural component of the bacterial cell wall.

This multi-pronged attack could potentially reduce the likelihood of resistance development compared to single-target antibiotics.

Sperabillin_A_Mechanism cluster_Sperabillin_A This compound cluster_Bacterial_Cell Bacterial Cell This compound This compound DNA_Replication DNA Replication This compound->DNA_Replication Inhibits Transcription Transcription (RNA Synthesis) This compound->Transcription Inhibits Translation Translation (Protein Synthesis) This compound->Translation Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall) This compound->Peptidoglycan_Synthesis Inhibits

This compound's multi-targeted inhibitory pathways.
Ciprofloxacin: Inhibition of DNA Synthesis

Ciprofloxacin, a fluoroquinolone antibiotic, specifically targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the bacterial cell from replicating its DNA, ultimately leading to cell death.

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Ciprofloxacin's inhibition of DNA replication.
Piperacillin: Inhibition of Cell Wall Synthesis

Piperacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. By inactivating PBPs, piperacillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.

Piperacillin_Mechanism Piperacillin Piperacillin PBPs Penicillin-Binding Proteins (PBPs) Piperacillin->PBPs Inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking PBPs->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis Final step in Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Piperacillin's inhibition of cell wall synthesis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test antibiotic (e.g., this compound, Ciprofloxacin, Piperacillin) at a known concentration.

  • Bacterial Strains: Use standardized, pure cultures of the desired Gram-negative bacteria (e.g., E. coli, P. aeruginosa).

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.

2. Inoculum Preparation:

  • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • In the 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution with CAMHB to achieve a range of desired concentrations.

  • Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating this process across the row.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Prepare_Materials Prepare Materials (Antibiotic, Bacteria, Media) Start->Prepare_Materials Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Materials->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination via broth microdilution.

Conclusion

This compound presents a compelling profile as a potential novel antibiotic against Gram-negative bacteria due to its unique multi-targeted mechanism of action. This approach may offer an advantage in overcoming resistance mechanisms that have evolved against single-target antibiotics. However, a comprehensive evaluation of its clinical potential necessitates the generation and publication of robust quantitative data, particularly MIC values against a diverse panel of clinical isolates. Further research to elucidate the specific molecular targets of this compound within each inhibited pathway will also be crucial for its development and for understanding potential resistance mechanisms. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in the field of antimicrobial drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the antibacterial agent Sperabillin A and its related synthetic compounds. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a naturally occurring antibacterial agent isolated from the Gram-negative bacterium Pseudomonas fluorescens[1]. It belongs to a family of related compounds including Sperabillins B, C, and D.[1] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its mechanism of action is multifaceted, involving the inhibition of several key cellular processes in bacteria, namely DNA, RNA, protein, and cell wall biosynthesis.[1] This multi-targeted approach makes it a compound of significant interest in the search for new antibiotics to combat drug-resistant pathogens.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of this compound and several of its synthetic derivatives. The data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The data is sourced from the pivotal study by Hida et al. (1993), which systematically explored the structure-activity relationships of Sperabillin analogs.

CompoundModificationS. aureus FDA 209PE. coli NIHJP. aeruginosa P-1
This compound Natural Product3.136.2512.5
Derivative 1 De-(2-amidinoethylamino)>100>100>100
Derivative 2 De-(2,4-hexadienoyl)100>100>100
Derivative 3 Hydrogenated 2,4-hexadienoyl6.252550
Derivative 4 (E,E)-Muconic acid condensate3.133.136.25

Data extracted from Hida, T., Tsubotani, S., Katayama, N., Funabashi, Y., Natsugari, H., & Harada, S. (1993). Synthesis and antimicrobial activity of sperabillin derivatives. The Journal of Antibiotics, 46(5), 803-812.

The data clearly indicates that modifications to the this compound structure have a significant impact on its antibacterial potency. The removal of the 2-amidinoethylamino or the 2,4-hexadienoyl moieties (Derivatives 1 and 2) results in a complete loss of activity. Hydrogenation of the 2,4-hexadienoyl group (Derivative 3) leads to a slight decrease in activity against S. aureus and a more significant reduction against Gram-negative bacteria. Notably, the condensation of two molecules of dehexadienoylthis compound with (E,E)-muconic acid (Derivative 4) resulted in a compound with improved or maintained activity against all tested strains, highlighting a promising avenue for further analog development.[2]

Mechanism of Action: A Multi-Targeted Approach

This compound's broad-spectrum antibacterial activity is attributed to its ability to simultaneously inhibit multiple crucial biosynthetic pathways within the bacterial cell. This multi-targeted mechanism is a desirable trait for new antibiotics as it may reduce the likelihood of rapid resistance development.

The following diagram illustrates the known cellular targets of this compound.

This compound Mechanism of Action cluster_cell Bacterial Cell DNA_Replication DNA Replication (DNA Gyrase) Inhibited_DNA Inhibited_DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Transcription Transcription (RNA Polymerase) Inhibited_RNA Inhibited_RNA Transcription->Cell_Death Translation Translation (Ribosome) Inhibited_Protein Inhibited_Protein Translation->Cell_Death Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan) Inhibited_Cell_Wall Inhibited_Cell_Wall Cell_Wall_Synthesis->Cell_Death Sperabillin_A This compound Sperabillin_A->DNA_Replication Sperabillin_A->Transcription Sperabillin_A->Translation Sperabillin_A->Cell_Wall_Synthesis

Caption: this compound's multi-targeted mechanism of action.

Experimental Protocols

The evaluation of the antibacterial activity of this compound and its derivatives is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Test compounds (this compound and its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

The following diagram outlines the general workflow for the MIC determination assay.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of Test Compounds Dilution->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Read Visually Read Results Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: General workflow for MIC determination.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents due to its broad-spectrum activity and multi-targeted mechanism of action. The comparative analysis of its synthetic derivatives reveals that specific structural moieties are crucial for its biological activity. In particular, the 2-amidinoethylamino and the 2,4-hexadienoyl groups are essential for its antibacterial properties. The enhanced activity of the (E,E)-muconic acid condensate suggests that further modifications to the core structure could lead to the development of even more potent antibacterial compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this compound and its analogs in the ongoing effort to combat antibiotic resistance.

References

A Comparative Guide to the Anti-Tumor Effects of Sperabillin A and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of Sperabillin A, a novel antibiotic, against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the limited publicly available data on this compound, this guide utilizes data from its close structural analog, Spergualin, and its derivative, 15-Deoxyspergualin (DSG), to provide a preliminary validation of its potential anti-tumor properties. This information is intended to support further research and development in oncology.

Executive Summary

This compound, and by extension its analogs, demonstrate notable anti-tumor activity, particularly against hematological malignancies. The proposed mechanism of action involves the inhibition of polyamine biosynthesis and cytostatic effects, leading to cell cycle arrest. In comparison, Doxorubicin and Paclitaxel, established potent broad-spectrum anti-cancer drugs, act through well-defined mechanisms of DNA intercalation/topoisomerase II inhibition and microtubule stabilization, respectively. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways to facilitate an objective comparison.

Data Presentation: In Vitro and In Vivo Anti-Tumor Efficacy

The following tables summarize the available quantitative data on the anti-tumor effects of Spergualin/Deoxyspergualin, Doxorubicin, and Paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50Citation
15-DeoxyspergualinEL-4Mouse Lymphoma0.02 µg/mL
DoxorubicinBFTC-905Bladder Cancer2.3 µM[1]
MCF-7Breast Cancer2.5 µM[1]
M21Skin Melanoma2.8 µM[1]
HeLaCervical Cancer2.9 µM[1]
HepG2Liver Cancer12.2 µM[1]
PaclitaxelMCF-7Breast Cancer3.5 µM[2]
MDA-MB-231Breast Cancer0.3 µM[2]
SKBR3Breast Cancer4 µM[2]
BT-474Breast Cancer19 nM[2]

Table 2: In Vivo Anti-Tumor Activity

CompoundAnimal ModelCancer TypeTreatment RegimenTumor Growth Inhibition/OutcomeCitation
15-DeoxyspergualinMiceL1210 Leukemia25 mg/kg i.p., days 1-9>150% increase in life span[3]
15-DeoxyspergualinMices.c.-implanted L121025 mg/kg i.p., q3h for 8 injections on days 1, 5, 94-6 log10 reduction in tumor burden[3]
DoxorubicinBALB-neuT MiceSpontaneous Breast Cancer5 times lower than therapeutic dose (in BNS formulation)60% inhibition of breast cancer growth[4]
DoxorubicinXenograft MiceSK-OV-3 Ovarian CancerNot specified37.07% tumor growth inhibition rate[5]
PaclitaxelMCF-7-bearing MiceBreast CancerNot specifiedSignificant inhibition of breast tumor growth[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (this compound, Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after drug treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.[6]

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral).

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the established pathways for Doxorubicin and Paclitaxel, as well as a general experimental workflow for validating anti-tumor effects.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion cell_culture Cancer Cell Lines treatment Treatment with This compound / Comparators cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Quantitative Data Analysis (IC50, TGI%) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis xenograft Tumor Xenograft Model (Mice) in_vivo_treatment In Vivo Treatment xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight) in_vivo_treatment->toxicity_assessment tumor_measurement->data_analysis conclusion Validation of Anti-Tumor Effects data_analysis->conclusion

Experimental workflow for validating anti-tumor effects.

sperabillin_a_pathway cluster_polyamine Polyamine Biosynthesis Pathway cluster_effects Cellular Effects sperabillin_a This compound (via Spergualin/DSG) spermidine_synthase Spermidine Synthase sperabillin_a->spermidine_synthase Inhibits spermine_synthase Spermine Synthase sperabillin_a->spermine_synthase Inhibits g1_arrest G0/G1 Arrest sperabillin_a->g1_arrest Induces ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine Spermidine Synthase proliferation Cell Proliferation putrescine->proliferation Promotes spermine Spermine spermidine->spermine Spermine Synthase spermidine->proliferation Promotes spermine->proliferation Promotes odc Ornithine Decarboxylase (ODC) cell_cycle Cell Cycle Progression proliferation->cell_cycle g1_arrest->cell_cycle Blocks apoptosis Apoptosis g1_arrest->apoptosis Leads to

Proposed mechanism of this compound via polyamine synthesis inhibition.

doxorubicin_paclitaxel_pathways cluster_doxorubicin Doxorubicin Pathway cluster_paclitaxel Paclitaxel Pathway doxorubicin Doxorubicin dna_intercalation DNA Intercalation doxorubicin->dna_intercalation topoisomerase_ii Topoisomerase II Inhibition doxorubicin->topoisomerase_ii dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topoisomerase_ii->dna_damage apoptosis_dox Apoptosis dna_damage->apoptosis_dox paclitaxel Paclitaxel microtubule_stabilization Microtubule Stabilization paclitaxel->microtubule_stabilization mitotic_arrest Mitotic Arrest (G2/M phase) microtubule_stabilization->mitotic_arrest apoptosis_pac Apoptosis mitotic_arrest->apoptosis_pac

Mechanisms of action for Doxorubicin and Paclitaxel.

Conclusion

The available data suggests that this compound, similar to its analog Spergualin, possesses anti-tumor properties, particularly demonstrating cytostatic effects and the ability to induce cell cycle arrest. Its mechanism, seemingly distinct from DNA-damaging agents like Doxorubicin and microtubule-targeting agents like Paclitaxel, may offer a valuable alternative or complementary therapeutic strategy. However, a comprehensive validation of this compound's anti-tumor effects requires further dedicated research, including the generation of specific IC50 values across a broader range of cancer cell lines, detailed in vivo efficacy studies, and elucidation of its precise molecular targets and signaling pathways. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to pursue these critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.

References

Cross-Validation of Sperabillin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Sperabillin A against other established antibiotic classes. Due to the limited recent experimental data available for this compound, this comparison focuses on its broadly defined mechanism and contrasts it with well-characterized alternatives. The experimental protocols detailed below are standard methodologies that could be employed for a direct cross-validation.

This compound: A Broad-Spectrum Inhibitor

This compound, a natural product isolated from Pseudomonas fluorescens, has been identified as an antibiotic with a notably broad mechanism of action. Early studies indicate that it simultaneously inhibits several crucial biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted approach suggests a complex mode of action that could be advantageous in overcoming common resistance mechanisms. However, the precise molecular targets and the specific signaling pathways disrupted by this compound remain to be elucidated.

Comparative Analysis of Antibiotic Mechanisms of Action

To contextualize the broad-spectrum activity of this compound, it is useful to compare it with other classes of antibiotics that target one or more of these essential bacterial processes.

Table 1: Comparison of Antibiotic Mechanisms of Action
Antibiotic Class Primary Mechanism of Action Specific Molecular Target(s) Spectrum of Activity Example Compound(s)
This compound Inhibition of DNA, RNA, protein, and cell wall synthesisNot fully elucidatedBroad-spectrumThis compound
Quinolones Inhibition of DNA synthesisDNA gyrase and topoisomerase IVBroad-spectrumCiprofloxacin, Levofloxacin
Rifamycins Inhibition of RNA synthesisDNA-dependent RNA polymeraseBroad-spectrumRifampicin
Tetracyclines Inhibition of protein synthesis30S ribosomal subunitBroad-spectrumDoxycycline, Tetracycline
Macrolides Inhibition of protein synthesis50S ribosomal subunitPrimarily Gram-positiveAzithromycin, Erythromycin
β-Lactams Inhibition of cell wall synthesisPenicillin-binding proteins (PBPs)Broad-spectrumPenicillin, Amoxicillin
Glycopeptides Inhibition of cell wall synthesisD-Ala-D-Ala termini of peptidoglycan precursorsPrimarily Gram-positiveVancomycin

Visualizing the Mechanisms of Action

The following diagrams illustrate the generalized signaling pathways and points of inhibition for this compound and its comparative antibiotic classes.

Sperabillin_A_Mechanism cluster_bacterial_cell Bacterial Cell DNA DNA RNA RNA DNA->RNA Transcription Protein Protein RNA->Protein Translation CellWall Cell Wall Protein->CellWall Synthesis SperabillinA This compound SperabillinA->DNA Inhibits SperabillinA->RNA Inhibits SperabillinA->Protein Inhibits SperabillinA->CellWall Inhibits

Caption: Proposed multi-target mechanism of this compound.

Comparative_Mechanisms cluster_bacterial_processes Bacterial Biosynthesis Pathways DNA_rep DNA Replication Transcription Transcription (RNA Synthesis) Translation Translation (Protein Synthesis) Peptidoglycan Peptidoglycan Synthesis (Cell Wall) Quinolones Quinolones Quinolones->DNA_rep Inhibit Rifamycins Rifamycins Rifamycins->Transcription Inhibit Tetracyclines Tetracyclines/ Macrolides Tetracyclines->Translation Inhibit BetaLactams β-Lactams/ Glycopeptides BetaLactams->Peptidoglycan Inhibit

Caption: Mechanisms of action for major antibiotic classes.

Experimental Protocols for Mechanism of Action Cross-Validation

To definitively elucidate and cross-validate the mechanism of action of this compound, a series of standardized experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol:

  • Prepare a series of twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Incubate the cultures at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Macromolecular Synthesis Inhibition Assays

Objective: To determine the effect of the antibiotic on the synthesis of DNA, RNA, protein, and cell wall.

Protocol:

  • Grow bacterial cultures to mid-logarithmic phase.

  • Add the antibiotic at a concentration several times its MIC.

  • At various time points, add a radiolabeled precursor for each macromolecule to be assayed (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

  • After a short incubation with the radiolabel, precipitate the macromolecules using trichloroacetic acid (TCA).

  • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Compare the rate of incorporation of the radiolabeled precursors in treated versus untreated cells to determine the inhibitory effect on each pathway.

Target Identification Assays

Objective: To identify the specific molecular target(s) of the antibiotic.

Protocol (Affinity Chromatography):

  • Immobilize the antibiotic onto a solid support (e.g., agarose beads) to create an affinity matrix.

  • Prepare a lysate of the target bacteria.

  • Pass the bacterial lysate over the affinity matrix.

  • Proteins that bind to the immobilized antibiotic will be retained on the column.

  • Elute the bound proteins.

  • Identify the eluted proteins using techniques such as mass spectrometry.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of this compound's mechanism of action.

Experimental_Workflow Start Start: this compound MIC Determine MIC against a panel of bacteria Start->MIC Macro_Synth Macromolecular Synthesis Inhibition Assays (DNA, RNA, Protein, Cell Wall) MIC->Macro_Synth Target_ID Target Identification (e.g., Affinity Chromatography, Genetic Screens) Macro_Synth->Target_ID Pathway_Analysis Signaling Pathway Analysis (Transcriptomics, Proteomics) Target_ID->Pathway_Analysis Comparative_Analysis Comparative Analysis with Known Antibiotics Pathway_Analysis->Comparative_Analysis Conclusion Elucidated Mechanism of Action Comparative_Analysis->Conclusion

Caption: Workflow for elucidating this compound's mechanism.

Conclusion

This compound presents an intriguing case of a natural antibiotic with a putative multi-target mechanism of action. While initial findings are promising, a rigorous cross-validation using modern experimental techniques is necessary to fully characterize its molecular targets and signaling pathway interactions. The comparative framework and experimental protocols outlined in this guide provide a roadmap for future research that will be critical for assessing the therapeutic potential of this compound and its derivatives in an era of growing antibiotic resistance.

Sperabillin A: An Unfulfilled Promise in the Fight Against Bacterial Infections? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of Sperabillin A's efficacy in animal models of infection, juxtaposed with established antibiotics. A notable scarcity of recent, detailed in vivo data for this compound since its initial discovery in the early 1990s presents a significant challenge in directly comparing its performance with contemporary antibiotics. This guide, therefore, summarizes the available information on this compound and provides a framework for comparison using data from other antibacterials in relevant animal models.

Executive Summary

This compound, a natural product isolated from Pseudomonas fluorescens, demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus, in early studies.[1] Initial in vivo experiments in mice revealed "good protective effects" against bacterial infections.[1] Furthermore, a derivative of this compound was reported to have "better protective effects" than the parent compound against Gram-negative bacteria.[2] However, the public domain lacks detailed quantitative in vivo efficacy data, such as 50% effective dose (ED₅₀), survival curves, and bacterial load reduction in target organs, which are essential for rigorous evaluation and comparison with other antibiotics. This guide aims to present the available data and highlight the information gap.

Comparative Efficacy in Animal Models

Due to the absence of specific quantitative in vivo data for this compound, a direct comparison table is not feasible. Instead, we present the qualitative statements from the original publications on this compound and quantitative data for commonly used antibiotics against similar pathogens in murine infection models to provide a benchmark for the type of data required for a comprehensive assessment.

Table 1: In Vivo Efficacy Data for this compound and Comparator Antibiotics

CompoundAnimal ModelPathogenEfficacy DataSource(s)
This compound Murine systemic infectionPseudomonas aeruginosa, Staphylococcus aureus"Good protective effects" (Specific quantitative data not available)[1]
This compound Derivative Murine systemic infectionGram-negative bacteria"Better protective effects than this compound" (Specific quantitative data not available)[2]
Ciprofloxacin Murine granuloma pouch modelPseudomonas aeruginosaRapid decline in colony-forming units (CFU)
Vancomycin Murine thigh infection modelStaphylococcus aureusSignificant reduction in bacterial load (log₁₀ CFU/thigh)
LYSC98 (Vancomycin derivative) Murine sepsis modelMethicillin-resistant Staphylococcus aureus (MRSA)ED₅₀ of 0.41–1.86 mg/kg

Mechanism of Action

This compound is reported to inhibit the synthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This suggests a multi-targeted mechanism of action, which could be advantageous in overcoming resistance. However, the specific molecular targets and pathways have not been elucidated in publicly available literature.

For comparison, the mechanism of a well-characterized antibiotic, Ciprofloxacin, a fluoroquinolone, involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Putative High-Level Mechanism of this compound

Sperabillin_A_Mechanism High-Level Putative Mechanism of this compound Sperabillin_A This compound Bacterial_Cell Bacterial Cell Sperabillin_A->Bacterial_Cell DNA_Synthesis DNA Synthesis Bacterial_Cell->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis Bacterial_Cell->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Bacterial_Cell->Protein_Synthesis Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Cell->Cell_Wall_Synthesis Inhibits Bacterial_Death Bacterial Death DNA_Synthesis->Bacterial_Death RNA_Synthesis->Bacterial_Death Protein_Synthesis->Bacterial_Death Cell_Wall_Synthesis->Bacterial_Death

Caption: High-level overview of this compound's putative multi-target mechanism.

Ciprofloxacin Mechanism of Action

Ciprofloxacin_Mechanism Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin Bacterial_Cell Bacterial Cell Ciprofloxacin->Bacterial_Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_Cell->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Bacterial_Cell->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Blocks Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Chromosome_Segregation->Bacterial_Death

Caption: Ciprofloxacin inhibits bacterial DNA replication and segregation.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not available in the literature. However, standardized murine models for P. aeruginosa and S. aureus infections are well-established. Below are representative protocols that could be adapted for the evaluation of novel antimicrobial agents like this compound.

Murine Peritonitis/Sepsis Model for S. aureus

This model is a standard for assessing the in vivo efficacy of antibiotics against systemic infections.

S_aureus_Sepsis_Model Murine S. aureus Sepsis Model Workflow A Prepare S. aureus inoculum (e.g., USA300, 1x10⁸ CFU/mL) B Induce peritonitis in mice via intraperitoneal (IP) injection A->B C Administer test compound (e.g., this compound) or vehicle control at defined time points B->C D Monitor survival over 7-14 days C->D E At endpoint, collect blood and organs (spleen, liver, kidneys) C->E F Determine bacterial load (CFU/organ or CFU/mL) E->F G Analyze inflammatory markers (e.g., cytokines) E->G

Caption: Workflow for a murine S. aureus sepsis model.

Detailed Steps:

  • Inoculum Preparation: A clinical isolate or a standard laboratory strain of S. aureus (e.g., USA300) is grown to mid-logarithmic phase, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) are injected intraperitoneally with the bacterial suspension (e.g., 0.1 mL).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), the test compound (this compound), a positive control antibiotic (e.g., vancomycin), or a vehicle control is administered via a clinically relevant route (e.g., intravenous, subcutaneous, or oral). Dosing may be single or multiple.

  • Monitoring: Animals are monitored for signs of illness and survival for a predetermined period (e.g., 7-14 days).

  • Endpoint Analysis: At the end of the study, or at specified time points, subgroups of animals are euthanized. Blood and major organs (spleen, liver, kidneys) are aseptically harvested.

  • Bacterial Load Determination: Organs are homogenized, and serial dilutions of the homogenates and blood are plated on appropriate agar to enumerate bacterial colonies (CFU).

  • Inflammatory Marker Analysis: Blood plasma or tissue homogenates can be used to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or other immunoassays.

Murine Lung Infection Model for P. aeruginosa

This model is relevant for studying pneumonia and the efficacy of treatments against respiratory pathogens.

Detailed Steps:

  • Inoculum Preparation: P. aeruginosa (e.g., PAO1) is cultured and prepared as described for S. aureus.

  • Infection: Mice are anesthetized, and the bacterial suspension is delivered intranasally or via intratracheal instillation.

  • Treatment: Similar to the sepsis model, treatment is initiated at a defined time post-infection.

  • Endpoint Analysis: At various time points (e.g., 24, 48, 72 hours), mice are euthanized. Lungs are harvested for the determination of bacterial load (CFU/lung) and for histopathological analysis to assess lung injury and inflammation. Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory cell influx and cytokine levels.

Conclusion and Future Directions

This compound presented as a promising antibiotic candidate in the early 1990s with a broad spectrum of activity and in vivo protective effects. However, the lack of publicly available, detailed quantitative efficacy data in animal models makes it impossible to adequately assess its potential in comparison to modern antibiotics. For drug development professionals, the story of this compound serves as a case study on the importance of comprehensive preclinical data.

To properly evaluate the potential of this compound or its derivatives, further studies are critically needed to:

  • Determine the 50% effective dose (ED₅₀) in various animal models of infection.

  • Generate survival curves to demonstrate a dose-dependent protective effect.

  • Quantify the reduction in bacterial burden (CFU) in key organs.

  • Elucidate the specific molecular targets and signaling pathways of its multi-faceted mechanism of action.

  • Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.

Without such data, this compound remains an intriguing but enigmatic molecule in the history of antibiotic research.

References

A Comparative Guide to the Total Synthesis of Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sperabillin A, a member of the sperabillin family of antibiotics, exhibits promising antibacterial activity, particularly against Gram-positive pathogens. Its unique structure, featuring a (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core and a (2E,4Z)-hexa-2,4-dienoyl side chain, has made it an attractive target for total synthesis. This guide provides a comparative analysis of the seminal total synthesis of this compound and the closely related Sperabillin C, developed by Allmendinger, Bauschke, and Paintner. The comparison highlights the stereochemical challenges and synthetic strategies employed to construct these potent antibiotics.

Quantitative Comparison of this compound and C Synthesis

The total syntheses of this compound and C were achieved from a common intermediate, starting from N-Boc-O-methyl-L-tyrosine. The overall efficiency of these linear syntheses is comparable, with the primary distinction arising from the stereochemistry of the hexadienoyl side chain.

ParameterThis compound SynthesisSperabillin C SynthesisReference
Starting Material N-Boc-O-methyl-L-tyrosineN-Boc-O-methyl-L-tyrosine[1][2]
Number of Steps 1111[1][2]
Overall Yield 16%20%[1][2]
Key Reactions Arndt-Eistert Homologation, Asymmetric Henry Reaction, Ruthenium Tetroxide-catalyzed Oxidative DegradationArndt-Eistert Homologation, Asymmetric Henry Reaction, Ruthenium Tetroxide-catalyzed Oxidative Degradation[1][2]
Side Chain (2E,4Z)-hexa-2,4-dienoic acid(2E,4E)-hexa-2,4-dienoic acid[1][2]

Synthetic Pathways and Methodologies

The synthetic strategy for both this compound and C hinges on the construction of the key (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, followed by the attachment of the respective dienoic acid side chains and the final guanidinylation.

Synthesis of the Core Structure

The synthesis of the orthogonally protected core fragment is a multi-step process involving key stereoselective transformations.

G start N-Boc-O-methyl-L-tyrosine step1 Arndt-Eistert Homologation start->step1 i) Isobutyl chloroformate, NMM ii) CH2N2 step2 DIBAL-H Reduction step1->step2 DIBAL-H step3 Asymmetric Henry Reaction step2->step3 MeNO2, Chiral Catalyst step4 TBDMS Protection step3->step4 TBDMSCl, Imidazole step5 RuO4-catalyzed Oxidative Degradation step4->step5 RuO2, NaIO4, NaHCO3 step6 Nitro Group Reduction step5->step6 HCO2NH4, Pd/C core Protected (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid step6->core

Synthesis of the Sperabillin Core
Experimental Protocols: Core Synthesis

Step 1: Arndt-Eistert Homologation To a solution of N-Boc-O-methyl-L-tyrosine in DME at -20 °C, isobutyl chloroformate and N-methylmorpholine (NMM) are added. The resulting mixed anhydride is then treated with diazomethane, and the reaction is allowed to warm to room temperature. The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of silver benzoate and triethylamine in methanol to yield the homologated ester (86% yield over two steps).[2]

Step 2: DIBAL-H Reduction The ester obtained from the previous step is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) in toluene at -85 °C (85% yield).[2]

Step 3: Asymmetric Henry Reaction The aldehyde is reacted with nitromethane in the presence of a chiral catalyst (5 mol%) in ethanol at room temperature to afford the nitro alcohol with high stereoselectivity (83% yield).[2]

Step 4: TBDMS Protection The secondary alcohol of the nitro alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF at room temperature (82% yield).[2]

Step 5: Ruthenium Tetroxide-catalyzed Oxidative Degradation The aromatic ring of the protected nitro alcohol is cleaved using a catalytic amount of ruthenium dioxide (5 mol%) with sodium periodate as the stoichiometric oxidant and sodium bicarbonate in an ethyl acetate-water solvent system at room temperature. This reaction unmasks the carboxylic acid functionality (67% yield).[2]

Step 6: Nitro Group Reduction The nitro group is reduced to a primary amine using ammonium formate and palladium on carbon in methanol at room temperature, yielding the orthogonally protected (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core (90% yield).[2]

Synthesis of the Hexadienoic Acid Side Chains

The syntheses of the (2E,4Z) and (2E,4E) isomers of hexa-2,4-dienoic acid are crucial for accessing this compound and C, respectively. These syntheses often employ stereoselective olefination reactions.

G cluster_A This compound Side Chain cluster_C Sperabillin C Side Chain start_A Crotonaldehyde step_A1 Wittig Reaction (non-stabilized ylide) start_A->step_A1 product_A (2E,4Z)-hexa-2,4-dienoic acid step_A1->product_A start_C Crotonaldehyde step_C1 Wittig Reaction (stabilized ylide) start_C->step_C1 product_C (2E,4E)-hexa-2,4-dienoic acid step_C1->product_C

Synthesis of Hexadienoic Acid Side Chains
Experimental Protocols: Side Chain Synthesis

Synthesis of (2E,4Z)-hexa-2,4-dienoic acid (for this compound) The (2E,4Z) isomer can be synthesized via a Wittig reaction between crotonaldehyde and a non-stabilized ylide, which favors the formation of the Z-configured double bond.[3][4] The resulting diene can then be oxidized to the corresponding carboxylic acid.

Synthesis of (2E,4E)-hexa-2,4-dienoic acid (for Sperabillin C) The thermodynamically more stable (2E,4E) isomer is synthesized via a Wittig reaction employing a stabilized phosphonium ylide, which selectively forms the E-configured double bond.[3]

Final Assembly and Deprotection

The final steps of the synthesis involve the coupling of the protected core with the respective hexadienoic acid side chain, followed by the introduction of the amidino group and global deprotection to yield the final Sperabillin products.

G core Protected Core coupling Amide Coupling core->coupling side_chain_A (2E,4Z)-hexa-2,4-dienoic acid side_chain_A->coupling side_chain_C (2E,4E)-hexa-2,4-dienoic acid side_chain_C->coupling guanidinylation Guanidinylation coupling->guanidinylation deprotection Global Deprotection guanidinylation->deprotection sperabillin_A This compound deprotection->sperabillin_A sperabillin_C Sperabillin C deprotection->sperabillin_C

Final Assembly of Sperabillins A and C
Experimental Protocols: Final Assembly

Amide Coupling The protected core is coupled with the activated form of either (2E,4Z)- or (2E,4E)-hexa-2,4-dienoic acid using standard peptide coupling reagents.

Guanidinylation and Deprotection The terminal amino group is converted to a guanidine. This is followed by a global deprotection sequence, typically using acidic conditions, to remove the Boc and TBDMS protecting groups, yielding the final this compound or C as a hydrochloride salt.[2]

Conclusion

The total synthesis of this compound and C by Allmendinger, Bauschke, and Paintner represents a significant achievement in natural product synthesis. The route is characterized by its stereocontrolled construction of the complex core structure and its flexibility in accommodating different side chains. While no other total syntheses of this compound have been reported to date, this seminal work provides a robust framework for the synthesis of these and other related pseudo-peptide antibiotics. Future work in this area may focus on the development of more convergent or chemoenzymatic approaches to further improve the efficiency of the synthesis.

References

Validating the Inhibitory Effect of Novel Compounds on Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of novel compounds that inhibit cell proliferation are fundamental to the discovery of new therapeutic agents, particularly in the field of oncology. While the initial query focused on Sperabillin A, a comprehensive search of available scientific literature did not yield specific data regarding its inhibitory effects on eukaryotic cell proliferation. This compound is primarily documented as an antibacterial agent that targets biosynthetic pathways in bacteria.

This guide, therefore, provides a comparative framework for validating the anti-proliferative effects of a novel compound, using a well-researched natural product, Spirulina extract, as our primary example. We will compare its performance with a widely used chemotherapeutic drug, Doxorubicin. This guide will detail the necessary experimental protocols, present comparative data in a structured format, and illustrate key signaling pathways and workflows.

Comparative Analysis of Anti-Proliferative Compounds

The efficacy of an anti-proliferative compound is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of cell proliferation. The following table summarizes the cytotoxic effects of Spirulina extract and Doxorubicin on various cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueSource
Spirulina platensis water extractHCT116 (Colon Carcinoma)MTT18.8 µg/mL[1]
Spirulina platensis water extractHEPG2 (Hepatocellular Carcinoma)MTT22.3 µg/mL[1]
Spirulina platensis methanol extractMCF7 (Breast Adenocarcinoma)Not SpecifiedSignificant reduction in survival[2]
Spirulina platensis methanol extractMDA-MB231 (Breast Adenocarcinoma)Not SpecifiedSignificant reduction in survival[2]
DoxorubicinVariousNot SpecifiedVaries by cell line[3][4]

Note: IC50 values for Doxorubicin are highly dependent on the specific cancer cell line and experimental conditions but are generally in the nanomolar to low micromolar range.

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the anti-proliferative effects of a compound. Below are detailed protocols for commonly employed assays.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Spirulina extract, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis during the S phase of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Cell Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody binding.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorometric signal.

  • Data Analysis: The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined. An accumulation of cells in a particular phase suggests a cell cycle arrest. A study on a water extract of a commercial Spirulina product showed it induced cell cycle inhibition in the G1 phase in A549 lung cancer cells.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound inhibits cell proliferation is crucial for its development as a therapeutic agent.

Spirulina Extract

Extracts from Spirulina have been shown to exert anti-proliferative and pro-apoptotic effects through the modulation of several signaling pathways. In A549 lung cancer cells, a water extract of a commercial Spirulina product was found to reduce the phosphorylation of Akt and Rb proteins, decrease the expression of cyclin D1 and CDK4, and increase the Bax to Bcl-2 ratio.[5] Phycocyanin, a component of Spirulina, can block the proliferation of cancer cells and induce apoptosis.[6]

Experimental Workflow for Validating an Anti-Proliferative Compound

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Compound Selection (e.g., this compound) B Cell Line Panel (e.g., Cancer Cell Lines) A->B C Initial Cytotoxicity Screen (e.g., MTT Assay) B->C D Cell Proliferation Assays (BrdU, Colony Formation) C->D Validate Hits E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V, Caspase Activity) E->F G Signaling Pathway Analysis (Western Blot, qPCR) F->G H Animal Model Selection (e.g., Xenograft) G->H Promising Candidates I Toxicity and Efficacy Studies H->I J Pharmacokinetic/ Pharmacodynamic Analysis I->J G cluster_0 PI3K/Akt Pathway cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Spirulina Spirulina Extract Akt Akt (p-Akt ↓) Spirulina->Akt inhibits CyclinD1_CDK4 Cyclin D1/CDK4 ↓ Spirulina->CyclinD1_CDK4 inhibits Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Spirulina->Bax_Bcl2 promotes PI3K PI3K PI3K->Akt Rb Rb (p-Rb ↓) CyclinD1_CDK4->Rb G1_Arrest G1 Phase Arrest Rb->G1_Arrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis G cluster_0 DNA Damage Response cluster_1 Cellular Consequences Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition DNA->TopoisomeraseII DNA_Breaks DNA Strand Breaks TopoisomeraseII->DNA_Breaks CellCycle_Arrest Cell Cycle Arrest DNA_Breaks->CellCycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide comprehensive, step-by-step procedures for the safe handling and disposal of Sperabillin A, a potent antibacterial agent that inhibits DNA, RNA, protein, and cell wall biosynthesis.[1] Due to its cytotoxic nature, it is imperative to handle this compound and any contaminated materials with extreme caution to ensure the safety of laboratory personnel and the environment. These procedures are based on established protocols for managing cytotoxic waste.[2][3][4][5]

Immediate Safety and Handling Precautions

All personnel handling this compound must be trained in the management of cytotoxic agents and adhere to the following personal protective equipment (PPE) requirements to minimize exposure.[3][4][5]

Required Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with chemotherapy-rated gloves is required. The outer gloves should be removed and discarded as cytotoxic waste immediately after handling the compound.[6]

  • Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs must be worn.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4]

  • Respiratory Protection: A respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound to prevent inhalation.

Waste Segregation and Containerization

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure compliant disposal. All waste contaminated with this compound must be classified and disposed of in appropriately labeled, color-coded containers.[2][4]

Table 1: this compound Waste Classification and Disposal Containers

Waste TypeDescriptionContainer TypeLabeling Requirements
Trace Cytotoxic Waste Items with minimal residual contamination, such as empty vials, ampules, gloves, gowns, and other disposable PPE.[2]Yellow, puncture-resistant sharps container"Cytotoxic Waste," Biohazard Symbol
Bulk Cytotoxic Waste Grossly contaminated materials, including unused or partially used vials of this compound, and materials used to clean up spills.[2]Red, leak-proof container with a secure lid"Cytotoxic Waste," Biohazard Symbol
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.[4]Red, puncture-proof sharps container"Cytotoxic Sharps," Biohazard Symbol
Liquid Waste Contaminated liquids, such as media or buffers containing this compound.Leak-proof, labeled container for chemical waste"Cytotoxic Liquid Waste"

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final collection.

1. Preparation and Labeling:

  • Ensure all necessary waste containers are available and clearly labeled before beginning any work with this compound.

2. Waste Segregation at the Source:

  • Immediately after use, segregate all this compound-contaminated waste into the appropriate containers as detailed in Table 1.
  • Do not mix cytotoxic waste with other laboratory waste streams.

3. Container Management:

  • Do not overfill waste containers. Seal sharps containers when they are three-quarters full.
  • Securely close all containers before moving them to a designated storage area.

4. Storage of Cytotoxic Waste:

  • Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
  • This storage area should be clearly marked with a cytotoxic warning sign.

5. Final Disposal:

  • Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal service.
  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2][5]

Experimental Protocol: Decontamination of this compound Spills

In the event of a spill, immediate and proper decontamination is crucial to prevent exposure and environmental contamination.

Materials:

  • Cytotoxic spill kit

  • Personal Protective Equipment (PPE) as described above

  • Absorbent pads

  • Deactivating solution (e.g., 5% sodium hypochlorite solution)

  • Designated cytotoxic waste containers

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the full required PPE before beginning cleanup.

  • Contain the Spill:

    • For liquid spills, cover the area with absorbent pads, working from the outside in.

    • For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Deactivate this compound:

    • Carefully apply a 5% sodium hypochlorite solution to the spill area and allow a contact time of at least 15 minutes.

  • Clean the Area:

    • Wipe the area with fresh absorbent pads soaked in the deactivating solution.

    • Follow with a cleaning using a detergent solution and then rinse with water.

  • Dispose of all Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as bulk cytotoxic waste in a red, labeled container.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste contaminated with this compound.

SperabillinA_Disposal_Workflow cluster_generation Waste Generation Point cluster_containers Waste Segregation & Containment cluster_disposal Final Disposal Pathway start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Red Puncture-Proof 'Cytotoxic Sharps' Container is_sharp->sharps_container Yes is_trace Is contamination trace or bulk? is_liquid->is_trace No liquid_container Place in Leak-Proof 'Cytotoxic Liquid Waste' Container is_liquid->liquid_container Yes trace_container Place in Yellow 'Cytotoxic Waste' Container is_trace->trace_container Trace bulk_container Place in Red Leak-Proof 'Cytotoxic Waste' Container is_trace->bulk_container Bulk storage Secure Designated Storage Area sharps_container->storage liquid_container->storage trace_container->storage bulk_container->storage collection Collection by Licensed Hazardous Waste Vendor storage->collection final_disposal Final Disposal per Regulatory Guidelines collection->final_disposal

References

Personal protective equipment for handling Sperabillin A

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Sperabillin A is a potent antibacterial agent that inhibits essential cellular processes including DNA, RNA, protein, and cell wall biosynthesis.[1] Due to its mechanism of action, it should be handled as a hazardous cytotoxic compound. All personnel must adhere to the following safety protocols to minimize exposure risk.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational plans, and disposal are based on best practices for managing cytotoxic compounds in a laboratory setting. A comprehensive, substance-specific risk assessment should be completed before any handling of this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous compounds is the correct and consistent use of appropriate PPE. Given the cytotoxic nature of this compound, a stringent PPE protocol is mandatory.

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Minimizes the risk of exposure due to pinholes or tears in a single glove. Chemotherapy-rated gloves provide resistance to a broad range of chemicals.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from splashes and spills. The back-closing design provides better frontal protection.
Eye Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection for the eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area (e.g., Chemical Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather All Experimental Materials (this compound, solvents, etc.) gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_handle Weigh and Handle this compound in Designated Area don_ppe->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A high-level workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Procedures for this compound Waste

Waste TypeDisposal Protocol
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for cytotoxic waste disposal.
Contaminated PPE (Gloves, Gown, etc.) Place all used PPE in a designated, sealed hazardous waste bag immediately after doffing.
Contaminated Labware (Pipette tips, tubes, etc.) Dispose of in a designated sharps or solid hazardous waste container.
Liquid Waste Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is necessary to contain the material and protect personnel.

Workflow for Managing a this compound Spill

G spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate secure Secure the Area (Restrict Access) evacuate->secure don_ppe Don Appropriate PPE secure->don_ppe contain Contain the Spill (Use absorbent pads) don_ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Report the Incident dispose->report

Step-by-step procedure for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sperabillin A
Reactant of Route 2
Sperabillin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.